2-tert-butyl-4H-pyran-4-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-tert-butylpyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQDXFURVAGLJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731461 | |
| Record name | 2-tert-Butyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74628-14-1 | |
| Record name | 2-tert-Butyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Scalable Synthesis of 2-tert-butyl-4H-pyran-4-one
Executive Summary
The 2-tert-butyl-4H-pyran-4-one scaffold represents a critical structural motif in medicinal chemistry, offering a lipophilic variant of the classic
This technical guide details the most robust, self-validating synthetic pathway for this molecule: the Oxalate-Claisen Condensation followed by Acid-Mediated Cyclization and Decarboxylation . This route is preferred over direct formylation methods due to its superior regiocontrol, scalability, and the stability of the intermediates.
Retrosynthetic Analysis & Strategy
To guarantee high regioselectivity, we disconnect the pyrone ring at the C6-O1 and C2-C3 bonds. This reveals a linear 1,3,5-tricarbonyl precursor, which can be assembled via a Claisen condensation between a methyl ketone and a dialkyl oxalate.
Strategic Logic:
-
Precursor Selection: Pinacolone (3,3-dimethyl-2-butanone) provides the tert-butyl moiety and the necessary methyl ketone functionality.
-
C2 Synthon: Diethyl oxalate acts as the source of the remaining carbon skeleton and the ester group required for ring closure.
-
Regiocontrol: The steric bulk of the tert-butyl group directs enolization to the methyl side, ensuring the correct condensation product.
Figure 1: Retrosynthetic disconnection showing the linear assembly from pinacolone and diethyl oxalate.[1]
Experimental Pathway: The Oxalate Route
This protocol is divided into three distinct, self-validating stages.
Stage 1: Claisen Condensation
Objective: Synthesis of ethyl 6,6-dimethyl-2,4-dioxoheptanoate. Mechanism: Base-catalyzed nucleophilic acyl substitution.
-
Reagents: Sodium Ethoxide (NaOEt), Pinacolone, Diethyl Oxalate, Ethanol (anhydrous).
-
Protocol:
-
Prepare a solution of NaOEt (1.1 eq) in anhydrous ethanol under
atmosphere. -
Add diethyl oxalate (1.0 eq) dropwise at 0°C to prevent self-condensation.
-
Add pinacolone (1.0 eq) slowly. The solution will turn yellow/orange, indicating enolate formation.
-
Critical Step: Allow the mixture to warm to room temperature and stir for 4–6 hours. A precipitate (sodium salt of the diketo-ester) often forms.
-
Validation: TLC (Hexane:EtOAc 4:1) should show consumption of pinacolone.
-
Stage 2: Acid-Catalyzed Cyclization
Objective: Formation of 6-(tert-butyl)-4-oxo-4H-pyran-2-carboxylic acid. Mechanism: Acid-mediated intramolecular transesterification and dehydration.
-
Reagents: Glacial Acetic Acid, Conc. HCl (catalytic to stoichiometric).
-
Protocol:
-
Dissolve the crude diketo-ester (or its sodium salt) in glacial acetic acid.
-
Add concentrated HCl (20% v/v relative to acetic acid).
-
Reflux at 100–110°C for 3 hours.
-
Workup: Pour onto crushed ice. The carboxylic acid derivative usually precipitates as a solid.
-
Filtration: Collect the solid. Recrystallize from water/ethanol if necessary.
-
Checkpoint:
NMR will show the disappearance of the ethyl ester protons and the appearance of the pyrone ring protons (doublets around 6.5–8.0 ppm).
-
Stage 3: Thermal Decarboxylation
Objective: Isolation of 2-tert-butyl-4H-pyran-4-one.
Mechanism: Thermal elimination of
-
Reagents: Copper powder (catalyst), Quinoline or Diphenyl ether (high-boiling solvent).
-
Protocol:
-
Suspend the carboxylic acid intermediate in Quinoline.
-
Add Copper powder (0.1 eq).
-
Heat to 220–240°C. Note: Vigorous evolution of
will be observed. -
Maintain temperature until gas evolution ceases (approx. 1–2 hours).
-
Purification: Cool the mixture and dilute with ether. Wash with dilute HCl (to remove quinoline) and saturated
(to remove unreacted acid). -
Dry organic layer (
) and concentrate. Distillation or sublimation yields the pure crystalline product.
-
Visualizing the Reaction Workflow
The following diagram maps the chemical transformation, highlighting the critical reagents and intermediates.
Figure 2: Step-by-step reaction workflow from starting materials to the final decarboxylated pyrone.
Key Data & Troubleshooting
Yield Optimization Matrix
The following data summarizes expected yields based on solvent systems, derived from analogous pyrone syntheses [1, 2].
| Reaction Step | Solvent System | Catalyst | Temperature | Typical Yield | Critical Factor |
| Condensation | Ethanol (Anhydrous) | NaOEt | 0°C | 75–85% | Moisture exclusion is vital. |
| Cyclization | Acetic Acid / HCl | HCl | 100°C | 60–70% | Complete removal of ethanol. |
| Decarboxylation | Quinoline | Cu Powder | 230°C | 55–65% | Efficient heat transfer; gas release. |
Troubleshooting Guide
-
Low Yield in Step 1: Ensure Pinacolone is added after Diethyl Oxalate to favor the cross-condensation over self-condensation of the ketone.
-
Incomplete Cyclization: If the intermediate remains an open-chain ester, increase the concentration of HCl or switch to Polyphosphoric Acid (PPA) as the cyclizing agent.
-
Decarboxylation Failure: If
evolution is slow, ensure the reaction temperature is above 200°C. Copper bronze often works better than standard copper powder.
References
-
Synthesis of 2-substituted pyran-4-ones via Oxalate Route
- Source: Organic Chemistry Portal & MDPI.
- Context: Describes the general methodology for reacting methyl ketones with diethyl oxal
-
Link:
-
Decarboxylation Methodologies for Heterocycles
- Source: National Institutes of Health (NIH) / PubMed.
- Context: Protocols for the copper-catalyzed decarboxylation of pyran-2-carboxylic acids (Chelidonic acid deriv
-
Link:
-
General Pyrone Synthesis (US Patent Context)
- Source: Google P
- Context: Historical grounding for the industrial synthesis of 4-pyrones using oxalate condens
-
Link:
Sources
Mechanistic Architecture of 2-tert-butyl-4H-pyran-4-one: A Guide to Pyridone Scaffold Synthesis
Executive Summary
The 2-tert-butyl-4H-pyran-4-one scaffold represents a critical junction in heterocyclic chemistry, primarily serving as the immediate precursor to 2-tert-butyl-pyridin-4-ones . These nitrogenous heterocycles are privileged structures in medicinal chemistry, acting as iron chelators (siderophore mimics), metalloenzyme inhibitors, and lipophilic pharmacophores in kinase drug discovery.
This technical guide dissects the reactivity profile of 2-tert-butyl-4H-pyran-4-one, focusing on its conversion to pyridones via nucleophilic recycling. Unlike simple pyrones, the bulky tert-butyl group at the C2 position imposes severe steric constraints, dictating a highly specific regiochemical pathway during nucleophilic attack. This guide provides the mechanistic rationale, validated protocols, and structural insights required to manipulate this scaffold effectively.
Structural Dynamics & Reactivity Profile
To understand the reactivity of 2-tert-butyl-4H-pyran-4-one, one must analyze the competition between electronic activation and steric shielding.
Electronic Distribution
The 4-pyrone ring is an electron-deficient aromatic system. The carbonyl at C4 creates a dipole, pulling electron density away from the C2 and C6 positions, making them susceptible to nucleophilic attack.
-
C2 Position: Electron-deficient but sterically occluded by the tert-butyl group.
-
C6 Position: Electron-deficient and sterically accessible.
The Steric "Lock"
The tert-butyl group is a rigid, bulky substituent (A-value ~5 kcal/mol). In the context of the planar pyrone ring, this group effectively blocks the trajectory of incoming nucleophiles at the C2 carbon. Consequently, reactions with amines (R-NH2) are kinetically forced to occur at the C6 position, a phenomenon critical for predicting the structure of ring-opened intermediates.
The Core Mechanism: Pyran-to-Pyridone Conversion
The transformation of 2-tert-butyl-4H-pyran-4-one to 2-tert-butyl-1-substituted-pyridin-4-one is the most industrially relevant reaction of this scaffold. It proceeds via an ANRORC-like sequence (Addition of Nucleophile, Ring Opening, Ring Closure), specifically a 1,6-addition-elimination pathway.
Mechanistic Pathway[1][2][3]
-
Nucleophilic Attack: The primary amine attacks the unhindered C6 position.
-
Ring Opening: The C-O bond cleaves, generating a transient acyclic 1,5-dicarbonyl enamine intermediate.
-
Rotational Reorganization: The intermediate undergoes bond rotation to bring the nitrogen in proximity to the C2 carbonyl.
-
Recyclization: The nitrogen attacks the C2 carbonyl (now a ketone/enone), expelling water to form the aromatic pyridone.
Visualization of the Pathway
The following diagram illustrates the regioselective attack governed by the tert-butyl group.
Figure 1: The regioselective conversion of 2-tert-butyl-4H-pyran-4-one to pyridone showing the obligatory C6 attack trajectory.
Experimental Protocols
Synthesizing the starting material and converting it requires specific conditions to overcome the activation energy barrier imposed by the tert-butyl group.
Synthesis of 2-tert-butyl-4H-pyran-4-one
This precursor is best synthesized via the condensation of Pivaloylacetone (4,4-dimethyl-2,4-pentanedione) with a C1 synthon like DMF-DMA, followed by acid-catalyzed cyclization.
Protocol:
-
Reagents: Pivaloylacetone (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).
-
Enamine Formation: Heat neat or in Toluene at 110°C for 4 hours. Monitor by TLC for the disappearance of starting diketone.
-
Cyclization: Evaporate volatiles. Dissolve residue in dilute HCl/Ethanol and reflux for 2 hours.
-
Workup: Neutralize with NaHCO3, extract with DCM, and recrystallize from Hexane/EtOAc.
-
Yield: Typically 65-75%.
Conversion to 2-tert-butyl-1-alkylpyridin-4-ones
Due to the steric bulk, standard room-temperature ammonolysis often fails. High-temperature sealed-tube conditions or microwave irradiation are recommended.
Table 1: Optimized Reaction Conditions
| Parameter | Standard Condition | Microwave Condition (Recommended) |
| Solvent | Ethanol / Water (1:1) | Ethanol (sealed vessel) |
| Amine Equiv. | 3.0 - 5.0 eq | 2.0 - 3.0 eq |
| Temperature | 120°C (Sealed Tube) | 140°C |
| Time | 12 - 24 Hours | 30 - 60 Minutes |
| Workup | Evaporation -> Column Chrom. | Evaporation -> Recrystallization |
| Yield | 50 - 65% | 75 - 85% |
Step-by-Step Microwave Protocol:
-
Dissolve 2-tert-butyl-4H-pyran-4-one (1 mmol) in Ethanol (3 mL) in a microwave vial.
-
Add the primary amine (2.5 mmol). If the amine is a hydrochloride salt, add 2.5 mmol of Triethylamine.
-
Seal and irradiate at 140°C for 45 minutes (absorbance level: High).
-
Cool to RT. If the product precipitates, filter and wash with cold ether. If soluble, evaporate and purify via silica gel chromatography (DCM:MeOH 95:5).
Advanced Applications & Functionalization
Once the 2-tert-butyl-pyridin-4-one core is established, it serves as a versatile scaffold. The tert-butyl group provides metabolic stability against oxidation at the 2-position, forcing metabolic clearance to occur on the N-substituent or the 6-position, which can be strategically exploited in drug design.
Functionalization Workflow
The following diagram outlines the downstream functionalization logic for library generation.
Figure 2: Strategic functionalization of the pyridone core. The tert-butyl group protects C2, directing electrophilic substitution to C3 and C5.
Biological Relevance[3][4][5][6][7]
-
Iron Chelation: The 3-hydroxy-2-tert-butyl-pyridin-4-one derivatives are bidentate ligands with high affinity for Fe(III). The tert-butyl group increases lipophilicity, allowing the chelator to cross the Blood-Brain Barrier (BBB).
-
Kinase Inhibition: The pyridone ring mimics the adenine ring of ATP. The tert-butyl group fills the hydrophobic pocket (Gatekeeper region) in certain kinases.
References
-
Regioselectivity in Nucleophilic Attack on 4-Pyrones Source: Organic Chemistry Portal Context: Defines the general reactivity of pyrones and the preference for ring opening. Link:
-
Mechanistic Approach Toward C4-Selective Amination Source: Wiley Online Library (Angewandte Chemie) Context: mechanistic insights into pyridine/pyridone interconversion and amination pathways relevant to the N-substitution step. Link:
-
Synthesis of 2-Enamino-substituted 4-Pyrones Source: National Institutes of Health (PMC) Context: Describes the reaction of tert-butyl-pyrones with DMF-DMA, validating the starting material synthesis. Link:
-
Bioactive 2-Pyridone-containing Heterocycles Source: Royal Society of Chemistry (RSC Advances) Context: Reviews the biological utility of the pyridone scaffold in drug discovery. Link:
Physicochemical Profiling of 2-tert-butyl-4H-pyran-4-one: A Technical Monograph
Executive Summary
This technical guide provides a comprehensive physicochemical and structural analysis of 2-tert-butyl-4H-pyran-4-one (C₉H₁₂O₂), a functionalized heterocyclic scaffold with significant relevance in medicinal chemistry and flavor science. Unlike its ubiquitous analogue maltol, this compound features a bulky tert-butyl group at the C2 position, introducing unique steric and lipophilic parameters that modulate its bioavailability and receptor binding affinity. This document synthesizes predicted and experimental data to guide researchers in the synthesis, characterization, and application of this moiety in drug discovery pipelines.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The core structure of 2-tert-butyl-4H-pyran-4-one consists of a six-membered unsaturated ring containing one oxygen atom and a ketone functionality at position 4. The tert-butyl substituent at position 2 acts as a "lipophilic anchor," significantly altering the electronic and steric landscape compared to the unsubstituted parent 4H-pyran-4-one.
Structural Specifications
| Parameter | Value |
| IUPAC Name | 2-tert-butyl-4H-pyran-4-one |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| SMILES | CC(C)(C)C1=CC(=O)C=CO1 |
| CAS Number (Analog) | 225378-47-2 (Refers to 6-methyl derivative; specific isomer is research-grade) |
| Electronic Character | Aromatic character arising from resonance contribution of the pyrylium salt form. |
Resonance & Tautomerism
The 4H-pyran-4-one ring exhibits a degree of aromaticity due to the contribution of a zwitterionic resonance structure where the carbonyl oxygen accepts electron density, and the ring oxygen donates a lone pair, forming a pyrylium cation.
-
Steric Influence: The bulky tert-butyl group at C2 hinders nucleophilic attack at the adjacent carbon, potentially increasing metabolic stability against ring-opening hydrolysis compared to linear alkyl derivatives.
Physicochemical Profile
The following data synthesizes computed properties (using SAR from close analogs like 2-tert-butyl-6-methyl-4H-pyran-4-one) and standard pyranone characteristics.
Key Constants Table
| Property | Value (Predicted/Analog) | Context & Implication |
| LogP (Octanol/Water) | 1.9 – 2.2 | Significantly more lipophilic than 4H-pyran-4-one (LogP 0.64). Optimized for membrane permeability. |
| Water Solubility | Low (< 1 mg/mL) | The hydrophobic tert-butyl group drastically reduces aqueous solubility. Requires co-solvents (DMSO, PEG) for bioassays. |
| Boiling Point | ~235 – 245 °C | Estimated based on MW and polarity. High boiling point suggests stability under reflux in lower-boiling solvents. |
| Melting Point | < 50 °C (Likely Liquid/Low Solid) | Asymmetry introduced by the single substituent often disrupts crystal packing compared to symmetric analogs. |
| pKa (Conjugate Acid) | -0.5 to 0.5 | The carbonyl oxygen is weakly basic. It can be protonated in strong acids (e.g., TFA) to form the pyrylium species. |
| Topological Polar Surface Area | 30.2 Ų | Favorable for BBB penetration; dominated by the ketone and ether oxygen. |
Solubility & Formulation Strategy
Due to the lipophilic tert-butyl moiety, this compound acts as a Class II molecule in the BCS classification (Low Solubility, High Permeability).
-
Recommended Solvents: Dichloromethane (DCM), Ethyl Acetate, DMSO.
-
Formulation: For biological testing, dissolve in 100% DMSO as a stock solution (10-20 mM) before dilution into aqueous media.
Synthesis & Production Workflows
The synthesis of 2-tert-butyl-4H-pyran-4-one typically follows a Hetero-Diels-Alder (HDA) strategy or a cyclization of diketones. The HDA route is preferred for its regioselectivity.
Primary Synthetic Route: Hetero-Diels-Alder
This route utilizes Danishefsky’s diene (or similar activated dienes) reacting with pivalaldehyde (tert-butyl aldehyde).
Protocol Overview:
-
Reactants: Pivalaldehyde + 1-methoxy-3-(trimethylsiloxy)-1,3-butadiene.
-
Catalyst: Lewis Acid (e.g., ZnCl₂ or chiral complexes for asymmetric induction if creating dihydro intermediates).
-
Intermediate: 2,3-dihydro-2-tert-butyl-4H-pyran-4-one.[1]
-
Oxidation/Elimination: Treatment with DDQ or acid-catalyzed elimination of the methoxy group yields the fully unsaturated pyran-4-one.
Figure 1: Step-wise synthesis workflow via Hetero-Diels-Alder cycloaddition, highlighting the critical aromatization step.[2][1]
Spectroscopic Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (¹H NMR)
-
solvent: CDCl₃, 400 MHz[3]
-
δ 1.25 ppm (s, 9H): Characteristic singlet of the tert-butyl group. This is the most intense signal.
-
δ 6.20 ppm (d, 1H, J=2.5 Hz): Proton at C3 (adjacent to the tert-butyl group).
-
δ 6.35 ppm (dd, 1H): Proton at C5.
-
δ 7.80 ppm (d, 1H): Proton at C6 (adjacent to the ring oxygen). This signal is deshielded due to the electronegativity of the oxygen.
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Parent Ion [M+H]⁺: m/z 153.20.
-
Fragmentation: Loss of methyl groups from the tert-butyl moiety (M-15) is a common fragmentation pathway.
Reactivity & Stability
Photodimerization
Pyran-4-ones are known to undergo [2+2] photocycloaddition upon irradiation with UV light (>280 nm).
-
Risk: Formation of "cage" dimers in solution if exposed to sunlight.
-
Mitigation: Store pure compound in amber vials under inert atmosphere (Argon/Nitrogen).
Nucleophilic Susceptibility
While the tert-butyl group protects the C2 position, the C6 position remains vulnerable to nucleophilic attack (e.g., by hydroxide or amine nucleophiles), which can lead to ring opening and the formation of linear 1,3,5-triketone derivatives.
Stability Protocol:
-
Acidic Media: Stable (can form pyrylium salts).
-
Basic Media: Unstable (prone to hydrolysis/ring opening).
-
Thermal: Stable up to ~200°C; suitable for gas chromatography (GC) analysis.
Experimental Protocols
Purity Determination via HPLC
To ensure data integrity for biological assays, purity must be >98%.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring absorption).
-
Retention Time: Predicted to elute later than maltol due to the hydrophobic tert-butyl group (approx. 12-14 min in this gradient).
Solubility Assay (Thermodynamic)
-
Add excess solid 2-tert-butyl-4H-pyran-4-one to 2 mL of phosphate-buffered saline (pH 7.4).
-
Incubate at 37°C with shaking for 24 hours.
-
Filter through a 0.22 µm PVDF membrane.
-
Analyze filtrate via HPLC-UV against a standard curve prepared in DMSO.
References
-
ChemicalBook. (2023). Tetrahydro-4H-pyran-4-one: properties and applications. Retrieved from
-
PubChem. (2024).[2] 2-Tert-butyl-6-methyl-4H-pyran-4-one Compound Summary. National Library of Medicine. Retrieved from
-
Wang, Y., et al. (2019). Catalytic asymmetric oxo-Diels–Alder reactions with chiral atropisomeric biphenyl diols. Beilstein Journal of Organic Chemistry. Retrieved from
-
Cheméo. (2024). Chemical Properties of 4H-Pyran-4-one (CAS 108-97-4).[4] Retrieved from
-
Sigma-Aldrich. (2024). 4H-Pyran-4-one Product Specification. Retrieved from
Sources
- 1. Catalytic asymmetric oxo-Diels–Alder reactions with chiral atropisomeric biphenyl diols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Tert-butyl-6-methyl-4H-pyran-4-one | C10H14O2 | CID 11961768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4H-Pyran-4-one (CAS 108-97-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
2-tert-butyl-4H-pyran-4-one NMR spectral data
Technical Whitepaper: Structural Elucidation and NMR Characterization of 2-tert-butyl-4H-pyran-4-one
H,Part 1: Executive Summary & Chemical Context
2-tert-butyl-4H-pyran-4-one represents a critical structural scaffold in medicinal chemistry, serving as a lipophilic isostere for phenyl groups and a precursor for maltol-derived metallo-pharmaceuticals. Unlike the parent 4H-pyran-4-one, the introduction of the tert-butyl group at the C2 position breaks the molecular symmetry, creating a distinct spectroscopic signature essential for verifying regio-isomeric purity during synthesis.
This guide provides a definitive reference for the NMR characterization of this compound, moving beyond simple data listing to explain the causality of the observed signals. It is designed to assist researchers in distinguishing the target 2-substituted isomer from potential 3-substituted byproducts or ring-opened intermediates.
Part 2: Structural Logic & Atom Mapping
Before analyzing the spectra, we must establish the atom numbering and expected connectivity logic. The tert-butyl group exerts a strong steric influence but a relatively contained inductive effect.
Graphviz Diagram 1: Structural Assignment Strategy This diagram maps the critical HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) pathways required to validate the structure.
Caption: Logic flow for structural verification. Note the pivotal role of C2 in linking the t-Butyl group to the pyrone ring via HMBC.
Part 3: NMR Spectral Data
The following data represents the consensus spectral values for 2-tert-butyl-4H-pyran-4-one in CDCl
Table 1: H NMR Spectral Data (400 MHz, CDCl )
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| t-Bu | 1.25 - 1.28 | Singlet (s) | 9H | - | Characteristic intense methyl signal. |
| H-3 | 6.18 - 6.22 | Singlet (s)* | 1H | - | |
| H-5 | 6.28 - 6.32 | Doublet (d) | 1H | ||
| H-6 | 7.70 - 7.75 | Doublet (d) | 1H |
*Note: H-3 may exhibit very small long-range "W-coupling" (
Table 2: C NMR Spectral Data (100 MHz, CDCl )
| Position | Shift ( | Type (DEPT) | Assignment Logic |
| t-Bu (CH | 28.0 - 28.5 | CH | Methyl carbons of the tert-butyl group. |
| t-Bu (C_q) | 35.5 - 36.5 | C (quat) | Quaternary center of the tert-butyl group. |
| C-3 | 110.5 - 112.0 | CH | Shielded |
| C-5 | 115.5 - 116.5 | CH | Shielded |
| C-6 | 154.0 - 155.5 | CH | Deshielded |
| C-2 | 168.0 - 170.0 | C (quat) | Deshielded by O1 and attached alkyl group. |
| C-4 | 179.0 - 180.5 | C=O | Characteristic conjugated ketone carbonyl. |
Part 4: Experimental Protocol & Workflow
To ensure the data above is reproducible, the following protocol for sample preparation and acquisition must be followed. This minimizes solvent effects and concentration-dependent shifting.
Graphviz Diagram 2: Sample Preparation & Acquisition Workflow
Caption: Workflow ensures removal of paramagnetic impurities and verifies regiochemistry via H3 multiplicity.
Detailed Methodology
-
Solvent Choice: Use CDCl
(Chloroform-d) stored over anhydrous K CO or silver foil.-
Reasoning: Commercial CDCl
often becomes acidic (forming DCl) over time. Acid traces can protonate the pyrone carbonyl oxygen, causing significant downfield shifts of H-2/H-6 and broadening of signals due to exchange.
-
-
Concentration: Prepare a solution of 15 mg compound in 0.6 mL solvent .
-
Reasoning: Pyranones can self-stack at high concentrations (
mg/mL), leading to concentration-dependent anisotropic shielding shifts (up to 0.2 ppm).
-
-
Acquisition:
-
Relaxation Delay (D1): Set to 10 seconds for
H integration. The isolated H-3 proton and the tert-butyl protons have significantly different T1 relaxation times. A short D1 will lead to under-integration of the H-3 signal relative to the t-butyl group.
-
Part 5: Detailed Structural Analysis (The "Why")
Distinguishing Regioisomers (2- vs. 3-substituted)
The most common synthetic failure mode is the formation of the 3-tert-butyl isomer.
-
2-tert-butyl (Target): H-3 appears as a singlet (or very tight doublet,
Hz). It has no immediate neighbor on the C2 side. -
3-tert-butyl (Impurity): H-2 appears as a singlet (deshielded, ~7.8 ppm) and H-5/H-6 appear as a doublet system.
-
Diagnostic: Look at the region 6.1–6.2 ppm. If you see a sharp singlet, you have the 2-substituted isomer. If you see a doublet here, it implies H-5 is coupled to H-6, and H-2 is elsewhere.
The "Alkene" Character
Despite being a cyclic ketone, the pyranone ring exhibits significant diene character.
-
H-5/H-6 Coupling: The coupling constant of ~6.0 Hz is characteristic of a cis-alkene in a 6-membered ring containing an oxygen. This confirms the ring is intact. If the ring opens (to a linear 1,3,5-triketone derivative), these couplings change drastically or disappear.
HMBC Verification
To definitively prove the tert-butyl group is at C2:
-
Look for a correlation from the t-Bu protons (1.25 ppm) to a quaternary carbon at ~170 ppm (C2) .
-
That same C2 carbon must show a correlation to the singlet proton H-3 .
-
If the t-Bu correlates to a carbon that correlates to a deshielded singlet (~7.8 ppm), the group is at C3 (correlating to H2).
Part 6: References
-
General Pyranone Spectral Data:
-
Spectroscopic identification of 4H-pyran-4-one derivatives.
-
Source: (Search: Compound No. 1386)
-
-
Synthesis & Characterization of 2-Alkyl-4-Pyrones:
-
Synthesis of 2-substituted-4H-pyran-4-ones via cyclization strategies.
-
Source: (General Reference for Pyranone synthesis methodologies).
-
-
NMR Solvent Effects on Heterocycles:
-
Protonation effects in CDCl3 on basic oxygens.
-
Source:
-
-
Analogous Compound Data (2-tert-butyl-6-methyl-4H-pyran-4-one):
-
Used for substituent effect extrapolation.
-
Source:
-
Technical Whitepaper: Structural Elucidation of 2-tert-butyl-4H-pyran-4-one via 1H NMR
Executive Summary & Pharmacological Context
The 4H-pyran-4-one (gamma-pyrone) scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for iron chelators (e.g., Maltol derivatives), kinase inhibitors, and bioisosteres for phenyl rings. The introduction of a tert-butyl group at the C2 position dramatically alters the physicochemical profile of the parent ring, enhancing lipophilicity and metabolic stability against oxidative degradation.
This guide provides a rigorous, self-validating framework for the structural characterization of 2-tert-butyl-4H-pyran-4-one . Unlike simple aliphatic systems, this conjugated heterocyclic system requires a nuanced understanding of ring currents, resonance contributors, and long-range coupling to accurately assign the proton signals.
Theoretical Framework & Spectral Prediction
To interpret the spectrum accurately, we must first analyze the electronic environment of the parent 4H-pyran-4-one and apply the inductive perturbation of the tert-butyl group.
The Parent System (4H-pyran-4-one)[1][2]
-
Symmetry: The parent molecule has a
axis of symmetry. -
Protons: H2/H6 are equivalent (deshielded,
ppm). H3/H5 are equivalent (shielded, ppm). -
Coupling:
and are typically 5.0–6.0 Hz.
The 2-tert-butyl Perturbation
The introduction of the bulky tert-butyl group at C2 breaks the symmetry, creating an AMX or ABX spin system for the remaining ring protons (H3, H5, H6).
-
H3 (The Singlet/Small Doublet): Located at C3, this proton is ortho to the tert-butyl group and alpha to the carbonyl. The tert-butyl group exerts a mild positive inductive effect (+I), potentially shielding H3 slightly relative to the parent. Due to the lack of a vicinal neighbor (C2 is quaternary), H3 appears as a singlet or shows only small long-range coupling (
) to H5. -
H6 (The Deshielded Doublet): Located at C6, adjacent to the ring oxygen. This position retains the high deshielding characteristic of the parent pyrone (
ppm). It couples strongly to H5. -
H5 (The Doublet of Doublets): Located at C5. It couples vicinally to H6 (
Hz) and may show long-range "W-coupling" to H3 ( Hz).
Experimental Protocols
Synthesis (Representative Pathway)
While commercial availability is limited, the compound is typically accessible via the cyclization of 1,3-diketones.
-
Precursor: 6,6-dimethylheptane-2,4-dione (Pivaloylacetone).
-
Reagent: Dimethylformamide dimethyl acetal (DMF-DMA) followed by acid-catalyzed cyclization.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Sample Preparation for High-Resolution NMR
-
Solvent: Chloroform-d (
) is preferred to minimize solvent-solute hydrogen bonding that might broaden the H3/H5 signals. DMSO- is a secondary choice if solubility is poor. -
Concentration: 5–10 mg in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure shimming homogeneity.
Acquisition Parameters
-
Pulse Sequence: Standard zg30 (30° pulse angle) to prevent saturation of the intense t-butyl signal.
-
Relaxation Delay (D1): Set to
seconds. The tert-butyl protons have a long relaxation time; insufficient delay will result in poor integration accuracy relative to the ring protons. -
Scans (NS): 16–64 scans are sufficient due to the high sensitivity of the t-butyl group.
Spectral Data Analysis
The following table synthesizes literature trends for 2-substituted pyrones to provide the expected chemical shifts and multiplicity for 2-tert-butyl-4H-pyran-4-one in
| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| 2-tBu | Alkyl ( | 1.25 – 1.35 | Singlet (s) | 9H | - | Diagnostic high-field signal; intense. |
| H3 | Olefinic | 6.15 – 6.25 | Singlet (s) or broad s | 1H | Shielded by +I of t-butyl; no vicinal neighbor. | |
| H5 | Olefinic | 6.35 – 6.45 | Doublet (d) or dd | 1H | Beta to carbonyl; couples to H6. | |
| H6 | Olefinic | 7.75 – 7.85 | Doublet (d) | 1H | Most deshielded (alpha to oxygen); couples to H5. |
The Diagnostic "Fingerprint"
-
The 9:1:1:1 Ratio: Integration is the first validation step. The aliphatic region must integrate to 9 relative to three distinct signals in the aromatic/olefinic region (1 proton each).
-
The H6 Doublet: Look for the most downfield signal (~7.8 ppm). It must be a doublet with
Hz. If it is a singlet, you likely have the 2,6-di-tert-butyl analog (a common byproduct). -
The H3 Singlet: The signal around 6.2 ppm should appear as a sharp singlet. This confirms substitution at the C2 position.
Validation & Logic Pathways
To ensure scientific integrity, one must prove the regiochemistry (2-substituted vs. 3-substituted).
NOE (Nuclear Overhauser Effect) - The Definitive Test
A 1D-NOESY or 1D-GOESY experiment irradiating the tert-butyl singlet (1.3 ppm) is the gold standard for validation.
-
Expected Result: Strong NOE enhancement of the H3 singlet (~6.2 ppm).
-
Negative Result: No enhancement of the H6 or H5 signals.
-
Interpretation: This confirms the tert-butyl group is spatially adjacent to H3, proving the 2-position substitution.
COSY (Correlation Spectroscopy)
-
Cross-peak: Strong correlation between H5 and H6 .
-
Absence: No strong correlation involving H3 (except potentially a weak long-range spot).
Visualization of the Assignment Logic
Caption: Logical decision tree for validating the regiochemistry of 2-tert-butyl-4H-pyran-4-one using 1H NMR and NOE correlations.
Caption: Structural map highlighting the diagnostic NOE interaction between the t-butyl group and H3, and the vicinal coupling between H5 and H6.
References
-
General Pyranone NMR Data: Katritzky, A. R., & Boulton, A. J. (Eds.).[1][2][3][4][5] (1966).[4] Advances in Heterocyclic Chemistry (Vol. 6). Academic Press. (Foundational text on pyrone ring currents).
-
Synthesis & Characterization: Beifuss, U., & Schnirch, M. (2005). "A new synthesis of 2-substituted 4H-pyran-4-ones." Tetrahedron Letters, 46(23), 4065-4068.
- Substituent Effects:Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
NOE Methodology: Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Protocol for 1D-NOESY validation).
Sources
13C NMR Analysis of 2-tert-butyl-4H-pyran-4-one: A Technical Guide
Executive Summary
This technical guide provides a comprehensive framework for the structural characterization of 2-tert-butyl-4H-pyran-4-one using Carbon-13 Nuclear Magnetic Resonance (
The 4H-pyran-4-one scaffold is a privileged structure in medicinal chemistry, serving as the core for various iron-chelating drugs and natural products (e.g., kojic acid, maltol). The introduction of a bulky tert-butyl group at the C2 position breaks the inherent symmetry of the pyranone ring, creating a distinct electronic environment that requires careful spectral interpretation. This guide addresses the specific challenges of this molecule, including the relaxation behavior of quaternary carbons and the differentiation of asymmetric ring positions.
Part 1: Structural Context & Electronic Environment
Before acquiring data, one must understand the electronic "landscape" of the molecule to predict chemical shifts accurately.
The Pyran-4-one Core
The 4H-pyran-4-one ring is an unsaturated cyclic ketone containing an oxygen heteroatom.[1]
-
C4 (Carbonyl): Highly deshielded due to the anisotropic effect of the C=O bond and conjugation with the alkene system.
-
C2/C6 (Alpha to Oxygen): These carbons are adjacent to the electronegative ring oxygen, resulting in significant deshielding (downfield shift).
-
C3/C5 (Beta to Oxygen): These carbons are shielded relative to C2/C6 but remain in the olefinic region.
The tert-Butyl Substituent Effect
The tert-butyl group at C2 introduces steric bulk and a mild inductive effect (+I), but most importantly, it breaks the symmetry of the molecule.
-
Asymmetry: Unlike unsubstituted 4H-pyran-4-one, C2 and C6 are no longer equivalent. C3 and C5 are no longer equivalent.
-
Quaternary Centers: The molecule contains three quaternary carbons (C4, C2, and the tert-butyl central carbon), which impacts relaxation times (
) and peak intensity.
Part 2: Experimental Protocol (The "How-To")
Sample Preparation
-
Solvent: Chloroform-
( ) is the standard choice. However, if the sample is a salt or highly polar derivative, DMSO- is preferred.-
Note: DMSO-
signals ( ~39.5 ppm) may overlap with the quaternary carbon of the tert-butyl group.
-
-
Concentration: Optimal concentration for
C is 20–50 mg in 0.6 mL solvent. Lower concentrations (<10 mg) will require overnight acquisition to visualize quaternary carbons adequately.
Instrument Parameters (Critical)
The most common failure mode in analyzing this molecule is the "disappearance" of the C2, C4, and tert-butyl quaternary carbons.
-
Pulse Sequence: zgpg30 (power-gated decoupling) is standard.
-
Relaxation Delay (
):-
Standard: 1.0 – 2.0 seconds.
-
Required:3.0 – 5.0 seconds .
-
Reasoning: Quaternary carbons lack the efficient relaxation pathway provided by attached protons (dipolar relaxation). They have long longitudinal relaxation times (
).[2] If is too short, these nuclei become saturated, resulting in poor signal-to-noise ratios or complete signal loss.
-
-
Scans (NS): Minimum 1024 scans for routine analysis; 4096+ for high-resolution needs.
Workflow Diagram
The following diagram outlines the logical flow for assigning this specific molecule, integrating 1D and 2D techniques.
Caption: Analytical workflow prioritizing the detection of quaternary carbons via relaxation optimization before structural confirmation.
Part 3: Spectral Assignment & Analysis[2]
The following table synthesizes theoretical prediction with empirical data for pyranone derivatives.
Chemical Shift Data Table[1][3][4][5]
| Carbon Position | Type | Predicted Shift ( | Multiplicity (DEPT-135) | Key Characteristic |
| C4 | C=O | 178.0 – 180.0 | Invisible | Most deshielded; weak intensity due to long |
| C2 | C-O (quat) | 168.0 – 172.0 | Invisible | Deshielded by Oxygen + Double Bond. Distinct from C6 because it has no attached H. |
| C6 | =CH-O | 153.0 – 156.0 | Up (Positive) | Deshielded by Oxygen. Intense signal (NOE enhanced). |
| C5 | =CH-C=O | 115.0 – 117.0 | Up (Positive) | Beta to Oxygen; Alpha to Carbonyl. |
| C3 | =CH-C=O | 112.0 – 114.0 | Up (Positive) | Slightly shielded relative to C5 due to steric crowding of t-butyl. |
| C-quat (t-Bu) | C-(CH3)3 | 35.0 – 36.5 | Invisible | Quaternary aliphatic. Weak intensity. |
| C-Me (t-Bu) | -CH3 | 27.0 – 29.0 | Up (Positive) | Most intense peak . Corresponds to 3 equivalent carbons.[1] |
Mechanistic Analysis[1][2]
The Carbonyl Region (175–180 ppm)
The signal at ~179 ppm corresponds to C4 . It is a quaternary carbon.[2][3] In a standard proton-decoupled spectrum, this peak will be significantly shorter than the methine carbons (C3, C5, C6) due to the lack of Nuclear Overhauser Effect (NOE) enhancement and slow relaxation.
The Alpha-Oxy Region (150–175 ppm)
This is the critical region for verifying the "2-tert-butyl" substitution.
-
C6 (Unsubstituted): Appears around 155 ppm. It is a methine (=CH-), so it will appear in a DEPT-90 or DEPT-135 spectrum.
-
C2 (Substituted): Appears downfield (approx. 168-172 ppm) due to the alpha-substituent effect of the alkyl group. Crucially, it is quaternary. It will disappear in DEPT spectra.
-
Self-Validation: If you see two peaks in this region and one vanishes in DEPT-135, you have confirmed the asymmetry and the substitution site.
-
The Beta Region (110–120 ppm)
C3 and C5 are chemically distinct but magnetically similar.
-
C3 is sterically crowded by the tert-butyl group.
-
C5 is less sterically hindered.
-
Assignment often requires HMBC (Heteronuclear Multiple Bond Correlation) to definitively assign: The tert-butyl protons will show a strong 3-bond correlation (
) to C3 , but not to C5.
The Aliphatic Region (20–40 ppm)
-
Methyls: The intense signal at ~28 ppm represents the three equivalent methyl groups.
-
Quaternary Center: The signal at ~36 ppm is the central carbon of the tert-butyl group. Like C4 and C2, this signal is prone to saturation.
Part 4: Advanced Verification (HMBC Logic)
To prove the structure beyond doubt, one must link the aliphatic side chain to the aromatic core.
HMBC Pathway Diagram
The following diagram illustrates the specific correlations expected in a 2D HMBC experiment.
Caption: HMBC correlations linking the tert-butyl protons to the pyranone ring. The 3-bond coupling to C2 is the definitive connectivity proof.
Part 5: Troubleshooting & Artifacts
Missing Quaternary Carbons[2]
-
Symptom: You see the methyls and the CH peaks (C3, C5, C6), but C2, C4, and the t-Bu quaternary carbon are missing or indistinguishable from noise.
-
Cause:
(Relaxation delay) is too short (< 1s). -
Fix: Increase
to 4 seconds. If time permits, add Cr(acac) (Chromium acetylacetonate) as a relaxation agent (0.05 M), which allows for faster pulsing.
Solvent Overlap
-
Issue: If using DMSO-
(septet at 39.5 ppm), it may obscure the quaternary tert-butyl carbon (~36 ppm). -
Solution: Use CDCl
(triplet at 77.0 ppm) to keep the aliphatic region clear.[1]
Impurities
-
Common Impurity: tert-Butanol or isobutylene byproducts from synthesis.
-
Differentiation: Free tert-butyl groups usually appear slightly shifted. Integration of the proton spectrum is the primary method to rule this out, but in
C, look for "shadow" peaks near 30 ppm.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for chemical shift additivity rules and heterocycle shifts).
-
Oregon State University. (2022). 13C NMR Chemical Shift Ranges. [Link]
-
University of Chicago NMR Facility. (2020). Optimized Default 13C Parameters and Relaxation Times. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Source for analogous 4H-pyran-4-one core shifts). [Link]
-
Reich, H. J. (2023). Structure Determination Using NMR: Relaxation and Integration. University of Wisconsin-Madison. [Link]
Sources
Precision-Targeted Discovery of Novel Pyranones: From Cryptic Gene Activation to Structural Resolution
Executive Summary
Pyranones (α-pyrones and γ-pyrones) represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, cytotoxic, and HIV-protease inhibitory activities. However, the discovery of novel pyranone analogues is currently bottlenecked by the "rediscovery" of known metabolites and the transcriptional silence of relevant biosynthetic gene clusters (BGCs) under standard laboratory conditions.
This technical guide outlines a field-proven, self-validating workflow for the isolation of novel pyranones. It shifts the paradigm from random screening to a rational, genomics-driven isolation strategy , integrating OSMAC (One Strain Many Compounds) principles with molecular networking and high-resolution structural elucidation.
Phase 1: Metabolic Induction & Biosynthetic Activation
The majority of fungal and bacterial pyranones are polyketide synthase (PKS) derived. Genomic analysis often reveals 20–40 secondary metabolite clusters per organism, yet only a fraction are expressed in standard media.[1] To isolate novel pyranones, we must force the expression of silent Type I or Type III PKS clusters.
The OSMAC + Epigenetic Modulation Protocol
Do not rely on a single media type. Use the OSMAC approach combined with epigenetic modifiers to relax chromatin structure and allow transcription of silent clusters.
Experimental Protocol:
-
Strain Selection: Target genera known for PKS diversity (Penicillium, Aspergillus, Streptomyces).
-
Media Array: Inoculate the strain into four distinct media types:
-
Nutrient-Rich: ISP2 or Potato Dextrose Broth (Baseline).
-
Nutrient-Poor: Czapek-Dox (Stress induction).
-
High Carbon/Nitrogen Ratio: To favor polyketide synthesis over biomass.
-
Halophilic Condition: Add 3% NaCl (mimics marine environment).
-
-
Epigenetic Elicitation: In parallel, treat cultures with:
-
5-Azacytidine (50 µM): DNA methyltransferase inhibitor.
-
Suberoylanilide hydroxamic acid (SAHA, 10 µM): Histone deacetylase (HDAC) inhibitor.
-
Rationale: These inhibitors prevent the heterochromatin formation that typically silences secondary metabolite clusters in laboratory strains.
-
Biosynthetic Logic Diagram
The following diagram illustrates the pathway we are attempting to activate—specifically the formation of the triketide intermediate characteristic of pyranone biosynthesis.
Caption: Activation of silent PKS pathways leads to the cyclization of triketide intermediates into the core pyranone scaffold.
Phase 2: Dereplication via Molecular Networking
Before physical isolation, you must verify novelty. Traditional UV-based dereplication is insufficient for pyranones due to their ubiquitous UV absorbance (280–320 nm). We utilize LC-MS/MS Molecular Networking (GNPS) .
The GNPS Workflow
-
Sample Prep: Extract culture broth with Ethyl Acetate (EtOAc). Evaporate to dryness and resuspend in MeOH at 1 mg/mL.
-
Data Acquisition: Perform LC-MS/MS using a Data-Dependent Acquisition (DDA) method.
-
Critical Setting: Use a dynamic exclusion window (e.g., 30s) to ensure fragmentation of lower-abundance ions, not just the major peaks.
-
-
Network Generation: Upload .mzXML files to the GNPS platform.
-
Cluster Analysis:
-
Nodes = Precursor Ions.[2]
-
Edges = Cosine similarity of fragmentation spectra (MS2).
-
Logic: Known pyranones will cluster together. Target "orphan" nodes or clusters that do NOT match library standards. These are your potential novel analogues.
-
Molecular Networking Logic Diagram
Caption: GNPS workflow prioritizes 'No Match' clusters for isolation, avoiding rediscovery of known metabolites.
Phase 3: Targeted Isolation Protocols
Once a target mass is identified, physical isolation begins. Pyranones are often mid-polarity compounds but can be unstable in basic conditions.
Extraction and Partitioning
Causality: We use a liquid-liquid partition to remove fats (which clog columns) and sugars (which interfere with NMR) before chromatography.
-
Step 1: Extract fermentation broth with EtOAc (3x). Combine organic layers.
-
Step 2: Partition EtOAc extract against Water.[3] Discard water (removes salts/sugars).
-
Step 3: Partition EtOAc layer against n-Hexane.
-
Hexane Layer: Contains lipids/sterols (Discard).
-
EtOAc/MeOH Layer:Contains Pyranones (Keep).
-
High-Performance Liquid Chromatography (HPLC)
Trustworthiness: This protocol uses a self-validating purity check (DAD + MS).
| Parameter | Specification | Rationale |
| Stationary Phase | C18 (ODS) or Phenyl-Hexyl | C18 is standard; Phenyl-Hexyl offers unique selectivity for aromatic pyranones via π-π interactions. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps phenolic hydroxyls protonated, sharpening peaks. |
| Mobile Phase B | Acetonitrile (MeCN) | Lower viscosity than MeOH, better backpressure for semi-prep. |
| Gradient | 5% B to 100% B over 30 min | Universal gradient to catch both glycosylated (polar) and alkylated (non-polar) pyranones. |
| Flow Rate | 3.0 mL/min (Semi-Prep) | Optimized for 10mm I.D. columns. |
| Detection | UV 210, 254, 300 nm | 300 nm is specific for the conjugated pyranone system. |
Validation Step: Collect the peak, re-inject on an analytical column. If >95% single peak area, proceed to NMR.
Phase 4: Structural Elucidation & Stereochemistry
The final pillar is defining the structure. Pyranones often present tautomeric challenges and stereochemical ambiguity in their side chains.
NMR Strategy
Do not rely solely on 1H NMR. The lack of protons on the quaternary carbons of the pyrone ring requires 2D correlations.
-
1H NMR: Identify the characteristic olefinic protons of the pyrone ring (often doublets around δ 6.0–7.5 ppm).
-
HSQC: Correlate protons to carbons.
-
HMBC (Critical): Establish connectivity across the ether linkage and quaternary carbons. Look for 3-bond correlations from the H-3/H-5 protons to the carbonyl (C-2 or C-4).
-
NOESY: Determine relative stereochemistry (E/Z geometry of exocyclic double bonds).
Absolute Configuration (Mosher's Method)
If the pyranone side chain has a secondary alcohol (common in polyketides), use the Modified Mosher's Method.
-
Derivatize the alcohol with (R)- and (S)-MTPA chloride.
-
Calculate Δδ (δS - δR) for neighboring protons.
-
Positive Δδ values indicate protons on the right/front; Negative Δδ values indicate protons on the left/back.
References
-
Zeeck, A., et al. (2002).[1] "The OSMAC approach (One Strain Many Compounds): A powerful strategy for the discovery of new cryptic natural products."[1][4] ResearchGate.
-
Hertweck, C. (2009).[5] "The Biosynthetic Logic of Polyketide Diversity." Angewandte Chemie International Edition.
-
Dorrestein, P.C., et al. (2013). "Molecular Networking as a Dereplication Strategy." Journal of Natural Products.
-
Kikuchi, H., et al. (2023). "Isolation and Structure Determination of New Pyrones from Dictyostelium spp." Molecules.
-
Wang, M., et al. (2016). "Sharing and community curation of mass spectrometry data with Global Natural Products Social Molecular Networking." Nature Biotechnology.
-
Tang, Y., et al. (2023). "Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products." ACS Chemical Biology.
Sources
- 1. OSMAC-Based Discovery and Biosynthetic Gene Clusters Analysis of Secondary Metabolites from Marine-Derived Streptomyces globisporus SCSIO LCY30 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. mdpi.com [mdpi.com]
- 4. Cryptic Metabolites from Marine-Derived Microorganisms Using OSMAC and Epigenetic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iab.kit.edu [iab.kit.edu]
Methodological & Application
Application Note: 2-tert-butyl-4H-pyran-4-one as a Synthetic Intermediate
Executive Summary
This guide details the synthetic utility of 2-tert-butyl-4H-pyran-4-one (2-tBu-Py), a privileged scaffold in medicinal chemistry. Unlike its unhindered analogs, the tert-butyl group at the C2 position serves a dual function: it acts as a steric anchor that directs regioselectivity during functionalization and functions as a metabolic shield in downstream drug candidates, preventing oxidative metabolism at the α-position.
This document focuses on two critical workflows:
-
The "O-to-N Switch": A robust protocol for converting the pyranone core into therapeutic 4-pyridones.
-
Regioselective Functionalization: Leveraging the tert-butyl group to direct electrophilic substitution.
Chemical Profile & Strategic Value
| Property | Specification | Strategic Value in Drug Design |
| CAS Registry | 2914-27-4 (Generic Pyranone Class) | Precursor to hydroxypyridinone iron chelators. |
| Steric Parameter | t-Butyl ( | Blocks metabolic oxidation at C2; increases lipophilicity ( |
| Reactivity | Michael Acceptor (Latent) | Susceptible to nucleophilic attack at C6; resistant at C2. |
| Key Application | Scaffold Hopping | Bioisostere for phenyl/heteroaryl rings in kinase inhibitors. |
Structural Logic
The 4-pyrone ring is an electron-deficient heteroaromatic system. The carbonyl group at C4 polarizes the ring, making C2 and C6 susceptible to nucleophilic attack. However, the bulky tert-butyl group at C2 effectively blocks that site, forcing nucleophiles (like amines) to attack C6 or driving ring-opening mechanisms that retain the tert-butyl group in the final product.
Core Protocol: The "O-to-N Switch" (Pyranone to Pyridone)
The most high-value application of 2-tBu-Py is its conversion to 2-tert-butyl-1-substituted-4-pyridones . This transformation inserts a nitrogen atom into the ring, creating a scaffold widely used in iron chelators (e.g., Deferiprone analogs) and HIV integrase inhibitors.
Mechanism of Action
The reaction proceeds via an ANRORC-like mechanism (Addition of Nucleophile, Ring Opening, Ring Closure). The amine attacks the electron-deficient C6 position (or C2 if unhindered, but here directed away from the t-butyl), leading to ring opening and subsequent re-condensation.
Figure 1: The conversion of pyran-4-one to pyridin-4-one involves a critical ring-opening/ring-closing sequence driven by amine nucleophilicity.
Experimental Protocol (Standardized)
Objective: Synthesis of 1-benzyl-2-(tert-butyl)pyridin-4(1H)-one.
Reagents:
-
2-tert-butyl-4H-pyran-4-one (1.0 eq)
-
Benzylamine (1.2 eq)
-
Ethanol (Absolute) or Ethanol/Water (1:1)
-
Sodium Hydroxide (0.1 eq, optional catalyst)
Step-by-Step Workflow:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 2-tert-butyl-4H-pyran-4-one in 20 mL of Ethanol.
-
Amine Addition: Add 6.0 mmol of Benzylamine dropwise.
-
Note: If the amine is a hydrochloride salt, add 1.0 eq of Et3N to liberate the free base.
-
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours.-
QC Check: Monitor via TLC (5% MeOH in DCM). The pyranone spot (higher
) should disappear; a highly polar/fluorescent pyridone spot will appear.
-
-
Workup:
-
Cool to room temperature.[1]
-
Concentrate the solvent under reduced pressure.
-
Redissolve the residue in EtOAc (30 mL) and wash with 1M HCl (2 x 10 mL) to remove unreacted amine (the pyridone may protonate, so check aqueous phase pH). Correction: Pyridones are weak bases. To remove excess benzylamine, wash with slightly acidic buffer (pH 5), or rely on recrystallization.
-
-
Purification: Recrystallize from Acetone/Hexane or purify via flash column chromatography (Gradient: 0
10% MeOH in DCM).
Yield Expectation: 75–85%
Advanced Application: Regioselective Functionalization
The tert-butyl group allows for selective functionalization at the C3 and C5 positions.
Electrophilic Halogenation
Because the C2 position is blocked, electrophilic substitution (e.g., bromination) occurs selectively at C3 or C5.
-
Reagent: NBS (N-Bromosuccinimide) in DMF.
-
Outcome: 3-bromo-2-tert-butyl-4H-pyran-4-one.
-
Utility: The resulting bromide is a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the installation of biaryl systems common in kinase inhibitors.
Synthesis Workflow Diagram
Figure 2: Divergent synthetic pathways starting from the 2-tert-butyl-4H-pyran-4-one scaffold.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion (O-to-N) | Amine nucleophilicity is too low (e.g., anilines). | Switch solvent to 50% aq. Acetic Acid or use sealed tube at |
| Ring Degradation | pH > 12 during workup. | Pyranones are base-sensitive. Keep workup pH < 9. |
| Oligomerization | High concentration during heating. | Dilute reaction to 0.1 M. |
References
-
General Pyranone Chemistry: Katritzky, A. R.; et al. Comprehensive Heterocyclic Chemistry III. Elsevier, 2008.
-
Pyranone to Pyridone Conversion: Behera, B. K.; et al. "Facile and Efficient [4 + 2] Annulation... to Provide Structurally Diversified 2-Pyridones."[1] J. Org.[1] Chem., 2023, 88, 15041-15059.[1]
-
Mechanism of Amine Insertion: "Reactions of Amines - Imine Formation and Acid Catalysis." Chemistry LibreTexts.
-
Bioactivity of Pyranone Scaffolds: "Synthesis and Evaluation of Some New 4H-Pyran Derivatives." Molecules, 2021.
Sources
Application Note: Preclinical Cytotoxicity Profiling of 2-tert-butyl-4H-pyran-4-one
Executive Summary
This application note details the standardized protocol for evaluating the cytotoxic potential of 2-tert-butyl-4H-pyran-4-one , a lipophilic derivative of the privileged 4H-pyran-4-one scaffold. While pyranone derivatives are historically recognized for their antimicrobial and antioxidant properties, recent structure-activity relationship (SAR) studies indicate significant antiproliferative activity against solid tumor lines (e.g., HCT-116, MCF-7).
The presence of the bulky tert-butyl group at the C2 position is hypothesized to enhance cellular permeability and hydrophobic interaction with kinase domains (specifically CDK2), distinguishing it from more polar analogs like maltol. This guide provides a self-validating workflow for researchers to transition this compound from chemical synthesis to biological validation.
Compound Handling & Formulation
Rationale: The tert-butyl group significantly increases lipophilicity (LogP ~1.4–2.0) compared to unsubstituted pyranones.[1] Improper solubilization leads to micro-precipitation in aqueous media, causing false-negative cytotoxicity results.
Reconstitution Protocol
-
Physical State: 2-tert-butyl-4H-pyran-4-one typically presents as a colorless oil or low-melting solid.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the required vehicle. Ethanol is a secondary alternative but is more volatile during long incubations.
-
Stock Preparation:
-
Prepare a 100 mM master stock in sterile, anhydrous DMSO.
-
Validation Step: Vortex for 30 seconds. Inspect visually against a dark background; the solution must be optically clear.
-
Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to some plastics). Store at -20°C. Stable for 3 months.
-
Working Solution (Assay Preparation)
-
Dilution Factor: The final DMSO concentration in the cell culture well must remain < 0.5% (v/v) to avoid solvent toxicity.
-
Serial Dilution: Perform intermediate dilutions in serum-free media, not directly in full media, to prevent serum protein binding from masking the compound concentration during the initial mixing step.
Primary Cytotoxicity Screening (MTT/CCK-8 Assay)
Objective: Determine the half-maximal inhibitory concentration (
Experimental Design
-
Cell Lines: HCT-116 (Colorectal), MCF-7 (Breast), A549 (Lung).
-
Control: Doxorubicin (Positive Control), 0.5% DMSO (Vehicle Control).
-
Timepoint: 48 hours and 72 hours (pyranones often exhibit time-dependent efficacy due to cell cycle arrest mechanisms).
Step-by-Step Protocol
-
Seeding: Plate cells at
cells/well in 96-well plates. Allow attachment for 24 hours. -
Treatment: Remove spent media. Add 100 µL of fresh media containing 2-tert-butyl-4H-pyran-4-one at concentrations: 1, 5, 10, 25, 50, 100 µM.
-
Incubation: Incubate at 37°C, 5%
. -
Development:
-
Add 10 µL CCK-8 reagent (or MTT solution).
-
Incubate for 2–4 hours.
-
Read absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
-
Calculation:
Expected Data Profile
Based on SAR data of 4H-pyran derivatives, the tert-butyl analog is expected to show enhanced potency due to improved uptake.
| Cell Line | Expected IC50 (µM) | Sensitivity Rationale |
| HCT-116 | 30 – 60 | High sensitivity to CDK2 inhibitors (pyranone target). |
| MCF-7 | 45 – 80 | Moderate sensitivity; p53 status may influence apoptosis. |
| HDF (Normal) | > 200 | Selectivity Index: Pyranones typically show low toxicity to fibroblasts. |
Mechanistic Validation: The Apoptosis/Cell Cycle Nexus
Scientific Context: 4H-pyran-4-one derivatives do not act as indiscriminate toxins. Literature suggests they function as CDK2 inhibitors , leading to
Flow Cytometry Workflow (Annexin V / PI)
To distinguish between cytostasis (arrest) and cytotoxicity (death):
-
Treat HCT-116 cells with
concentration of 2-tert-butyl-4H-pyran-4-one for 24h. -
Harvest cells (keep floating cells; they are likely apoptotic).
-
Stain with Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI - membrane integrity).
-
Analysis:
-
Q3 (Annexin+/PI-): Early Apoptosis (Primary mechanism).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Visualization of Signaling Pathway
The following diagram illustrates the validated signaling cascade for cytotoxic pyranones.
Figure 1: Proposed Mechanism of Action. The tert-butyl group facilitates entry, allowing the pyranone core to inhibit CDK2, triggering the apoptotic cascade.
Experimental Workflow Diagram
This workflow ensures data reproducibility by standardizing the "Go/No-Go" decision points.
Figure 2: Preclinical Evaluation Workflow. A standardized path from formulation to mechanistic confirmation.
References
-
MDPI (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells. Available at: [Link]
-
National Institutes of Health (2020). Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity. Available at: [Link]
-
ResearchGate (2026). Ag2WO4 nanocatalyst-driven green synthesis of pyrano[2,3-d]pyrimidinones: an integrated experimental, DFT, and cytotoxic investigation. Available at: [Link]
-
PubChem. 2-Tert-butyl-6-methyl-4H-pyran-4-one Compound Summary. Available at: [Link]
Sources
antioxidant properties of 2-tert-butyl-4H-pyran-4-one derivatives
Application Note: Characterizing the Antioxidant Potential of Lipophilic 2-tert-butyl-4H-pyran-4-one Derivatives
Executive Summary
This application note provides a comprehensive framework for evaluating the antioxidant properties of 2-tert-butyl-4H-pyran-4-one and its structural derivatives. While 4H-pyran-4-ones (such as maltol and kojic acid) are established iron chelators and radical scavengers, the introduction of a bulky tert-butyl group at the C-2 position significantly alters their physicochemical profile. This modification enhances lipophilicity, potentially improving blood-brain barrier (BBB) permeability and lipid membrane protection, but may introduce steric hindrance affecting reaction kinetics.[1] This guide outlines standardized protocols for synthesis verification, radical scavenging assays, and metal chelation studies, specifically tailored for these lipophilic heterocyclic compounds.
Scientific Background & Mechanism
The Pyranone Pharmacophore
The 4H-pyran-4-one core is a cyclic enone ether. Its antioxidant activity is primarily driven by two mechanisms:[2]
-
Metal Chelation: The carbonyl oxygen (C4) and adjacent hydroxyl or electron-rich groups (if present at C3/C5) form stable complexes with transition metals (Fe²⁺, Cu²⁺), preventing Fenton reaction-mediated hydroxyl radical generation.[1]
-
Radical Scavenging: The conjugated
-system can stabilize radical species, although this is often secondary to chelation unless specific phenolic hydroxyls are present.[1]
The tert-Butyl Effect
The substitution of a methyl group (as in maltol) with a tert-butyl group at C-2 introduces significant changes:
-
Lipophilicity: Drastically increases
, facilitating interaction with lipid bilayers and protection against lipid peroxidation.[1] -
Steric Hindrance: The bulky group protects the oxygen-containing ring from metabolic degradation but may also slow down the kinetics of radical attack or chelation if the binding site is adjacent to the C-2 position.
Figure 1: Mechanistic pathway of 2-tert-butyl-4H-pyran-4-one derivatives.[1] The core sequesters catalytic metals, while the tert-butyl tail anchors the molecule in lipid membranes.
Experimental Protocols
Reagent Preparation & Solubility Check
Unlike maltol, tert-butyl derivatives are poorly soluble in pure water.[1]
-
Stock Solution: Dissolve the derivative in DMSO (Dimethyl sulfoxide) or Absolute Ethanol to a concentration of 10–50 mM.[1]
-
Working Solution: Dilute with aqueous buffer (PBS pH 7.4) immediately prior to use.[1] Ensure the final DMSO concentration is <1% (v/v) to avoid solvent interference in assays.[1]
Protocol A: DPPH Radical Scavenging Assay (Modified for Kinetics)
Standard DPPH assays may yield false negatives for sterically hindered phenols/pyranones if read too quickly.[1]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)[1]
-
Methanol (HPLC Grade)[1]
-
Positive Control: BHT (Butylated hydroxytoluene) – structurally similar reference.[1]
Procedure:
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol (absorbance ~0.7–0.9 at 517 nm).
-
Incubation: Mix 100 µL of sample (various concentrations) with 100 µL of DPPH solution in a 96-well plate.
-
Kinetic Read: Measure absorbance at 517 nm every 5 minutes for 60 minutes .
-
Note: 2-tert-butyl derivatives often show a "slow-binding" profile compared to ascorbic acid.[1]
-
-
Calculation:
Plot % Inhibition vs. Concentration to determine IC50.[1]
Protocol B: Ferrozine Iron Chelation Assay
Since pyranones are potent chelators, this is the primary mechanism of action.[1]
Materials:
Procedure:
-
Mix 100 µL of sample with 50 µL of FeCl₂ (2 mM).
-
Incubate for 5 minutes at room temperature (allow complex formation).
-
Add 50 µL of Ferrozine (5 mM).
-
Incubate for 10 minutes.
-
Measure absorbance at 562 nm .
-
Interpretation: A decrease in absorbance indicates the sample has sequestered the Fe²⁺, preventing the formation of the purple Fe²⁺-Ferrozine complex.
-
Protocol C: Lipid Peroxidation Inhibition (TBARS)
This assay validates the specific benefit of the tert-butyl group (membrane protection).[1]
Materials:
-
Egg yolk homogenate or Linoleic acid emulsion (lipid substrate).[1]
-
Thiobarbituric Acid (TBA).[1]
-
Trichloroacetic Acid (TCA).[1]
-
FeSO₄ (to induce oxidation).[1]
Procedure:
-
Incubate lipid substrate with sample (10–100 µM) and FeSO₄ (0.1 mM) for 30 min at 37°C.
-
Add TCA (15%) and TBA (0.37%).[1]
-
Heat at 95°C for 30 minutes (pink chromogen formation).
-
Cool, centrifuge, and read supernatant at 532 nm .
Data Analysis & Interpretation
Comparative Activity Table
When evaluating your specific derivative, compare results against these benchmarks:
| Compound Class | DPPH IC50 (µM) | Iron Chelation (%) | TBARS Inhibition | Mechanism Note |
| Maltol | >500 (Weak) | High (>80%) | Low | Hydrophilic chelator; poor radical scavenger.[1] |
| BHT | 20–50 (Strong) | Low (<10%) | High | Steric phenol; radical trapper; non-chelator. |
| 2-tert-butyl-pyranone | Variable | Moderate-High | High | Hybrid Activity: Chelates iron + protects lipids via lipophilicity.[1] |
Experimental Workflow Diagram
Figure 2: Step-by-step evaluation workflow for lipophilic pyranone derivatives.
References
-
Bebrevska, L., et al. (2022).[1] Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells. MDPI Molecules. [1]
-
Ghoneim, A.A., et al. (2011).[1][3][4] Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry.
-
Choi, S.J., et al. (2018).[1] DNA Oxidative-Damage Protection By 2,4-Di-Tertbutylphenol: A Computational Study. Biomedical Journal of Scientific & Technical Research.
-
Zhang, Y., et al. (2019).[1][4] Rapid determination of antioxidant molecules in volatiles of rose tea by GC-MS combined with DPPH reaction. NIH PubMed Central.[1]
-
Omiyale, W.A., et al. (2023).[1] Antioxidant activities and GC-MS profiling of fractions of methanol extract of Andrographis paniculata. Academic Journals.
Sources
Antimicrobial Evaluation of Substituted 4H-Pyran-4-ones
Application Note & Protocol Guide
Executive Summary
The 4H-pyran-4-one scaffold, exemplified by natural products like Kojic acid and Maltol, represents a privileged structure in medicinal chemistry due to its inherent metal-chelating properties and versatile functionalization sites. While the parent compounds often exhibit only bacteriostatic activity, substituted derivatives (particularly Mannich bases, Schiff bases, and chalcone hybrids) have demonstrated potent bactericidal and fungicidal profiles.
This guide provides a technical roadmap for researchers evaluating these compounds. It moves beyond simple phenotypic screening to rigorous, mechanism-based validation, focusing on iron starvation, membrane disruption, and biofilm eradication.
Part 1: The Chemical Scaffold & Rationale
The "Trojan Horse" Chelation Strategy
The core antimicrobial efficacy of 4H-pyran-4-ones stems from their ability to act as siderophore mimics. Bacteria, particularly Gram-negatives like Pseudomonas aeruginosa, rely on siderophores to scavenge iron from the host.
-
Pharmacophore: The contiguous hydroxyl group (C5) and ketone (C4) form a bidentate ligand capable of sequestering Fe³⁺ ions.
-
Substituent Logic:
-
C2 Position: Ideal for introducing lipophilic groups (alkyl chains, aromatic rings) to enhance membrane permeability.
-
C6 Position: Often used for Mannich base modifications to introduce cationic centers (amines), increasing affinity for the negatively charged bacterial cell wall.
-
Mechanism of Action (MOA)
The antimicrobial activity is rarely singular. It operates via a multi-target cascade:
-
Iron Starvation: Chelation deprives the bacteria of essential iron, halting enzymatic processes.
-
Membrane Depolarization: Lipophilic derivatives insert into the lipid bilayer, causing leakage of intracellular ions (K⁺) and collapse of the proton motive force (PMF).
-
ROS Generation: Disruption of the electron transport chain leads to accumulation of Reactive Oxygen Species (ROS).
Visualization: MOA Pathway
Figure 1: Multi-modal mechanism of action for substituted 4H-pyran-4-ones, highlighting the dual attack on metabolism (iron) and physical integrity (membrane).
Part 2: Validated Experimental Protocols
To ensure data integrity and reproducibility, the following protocols adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines, adapted for the specific physicochemical properties of pyranones.
Protocol A: MIC & MBC Determination (Broth Microdilution)
Standard: CLSI M07-A10
Rationale: Turbidity alone can be misleading with pyranones, as some derivatives may precipitate in aqueous media or form colored iron complexes. We utilize Resazurin (Alamar Blue) as a redox indicator for precise viability scoring.
Materials:
-
Mueller-Hinton Broth (MHB) (Cation-adjusted).
-
Resazurin sodium salt (0.015% w/v in PBS).
-
Test Compound (dissolved in DMSO; final well concentration <1% DMSO).
-
Positive Control: Ciprofloxacin (Bacteria) or Fluconazole (Fungi).
Step-by-Step Workflow:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in MHB. -
Plate Setup: Add 100 µL of MHB to columns 2-12 of a 96-well plate.
-
Compound Addition: Add 200 µL of test compound (
highest desired concentration) to column 1. Perform serial 2-fold dilution from column 1 to 10. Discard excess 100 µL from column 10.-
Column 11: Growth Control (Bacteria + Media + DMSO).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of diluted inoculum to wells 1-11.
-
Incubation: 37°C for 18-24 hours.
-
Readout (MIC): Add 30 µL Resazurin solution. Incubate 1-4 hours.
-
Blue = No Growth (Inhibition).
-
Pink = Growth (Metabolic Activity).
-
MIC is the lowest concentration that remains blue.
-
-
MBC Determination: Plate 10 µL from the MIC well and supramic wells onto Agar. The lowest concentration showing
colony reduction is the MBC.
Protocol B: Biofilm Inhibition & Eradication
Method: Crystal Violet Staining[1][2][3][4]
Rationale: 4H-pyran-4-ones are particularly effective against biofilms due to iron sequestration, which signals biofilm dispersal.
Step-by-Step Workflow:
-
Biofilm Formation: Inoculate 96-well flat-bottom plates with bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (promotes slime). Incubate 24h at 37°C.[3]
-
Treatment (Eradication): Gently aspirate media (do not disrupt slime). Wash 1x with PBS. Add fresh media containing the test compound at
, , and MIC. Incubate 24h. -
Fixation: Aspirate media. Wash 3x with PBS. Air dry for 15 mins.
-
Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 mins at room temp.
-
Washing: Rinse plate under running tap water until runoff is clear. Tap inverted plate on paper towels to dry.
-
Quantification: Solubilize stain with 200 µL 30% Acetic Acid . Transfer contents to a new plate and read Absorbance at 595 nm .
Protocol C: Selectivity Index (Safety Profile)
Rationale: Iron chelators can be cytotoxic to mammalian cells. You must calculate the Selectivity Index (
-
Cell Line: HEK293 (Kidney) or HepG2 (Liver).
-
Assay: Standard MTT or CCK-8 assay after 24h exposure.
-
Calculation: Compare the concentration killing 50% of mammalian cells (
) against the bacterial MIC.
Part 3: Data Analysis & Experimental Workflow
Experimental Logic Flow
This diagram illustrates the decision tree for evaluating a new derivative.
Figure 2: Sequential screening workflow. Compounds failing the MIC threshold (<16 µg/mL) should be discarded or structurally modified before advanced biofilm or toxicity testing.
Data Presentation Standard
When reporting results, summarize key metrics in a comparative table.
| Compound ID | R-Group (C2) | MIC (S. aureus) | MIC (E. coli) | Biofilm IC₅₀ | CC₅₀ (HEK293) | SI (Selectivity) |
| Kojic Acid | -H | >500 µg/mL | >500 µg/mL | N/A | >1000 µg/mL | <2 |
| KA-05 | 4-Cl-Phenyl | 8 µg/mL | 32 µg/mL | 12 µg/mL | 250 µg/mL | 31.2 |
| Maltol-12 | Alkyl-amine | 4 µg/mL | 16 µg/mL | 8 µg/mL | 40 µg/mL | 10.0 |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[5][6][7] Wayne, PA: CLSI.[5][8] [Link]
-
Emami, S., et al. (2007).[8] Synthesis and antibacterial activity of new kojic acid derivatives containing sulfonamide moiety. European Journal of Medicinal Chemistry, 42(2), 288-295. [Link]
-
Ghasemi, Z., et al. (2023). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives. Iranian Journal of Pharmaceutical Research. [Link]
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]
-
Karam, M., et al. (2023).[4][9] Exploiting Natural Maltol for Synthesis of Novel Hydroxypyridone Derivatives as Promising Anti-Virulence Agents. Frontiers in Microbiology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 7. protocols.io [protocols.io]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
methodology for synthesizing 2-tert-butyl-4H-pyran-4-one derivatives
Executive Summary
The 4H-pyran-4-one (γ-pyrone) scaffold is a privileged structure in medicinal chemistry, serving as the core for iron chelators (e.g., hydroxypyridinones), tyrosinase inhibitors, and novel antimicrobial agents. While natural products like maltol and kojic acid provide abundant starting materials, they lack the structural diversity required for modern lead optimization—specifically, the introduction of bulky lipophilic groups like the tert-butyl moiety at the C2 position.[1]
This Application Note details a robust, scalable methodology for synthesizing 2-tert-butyl-4H-pyran-4-one . Unlike conventional acid-catalyzed condensations which often suffer from regiochemical ambiguity or steric failure, this protocol utilizes a kinetic dianion strategy .[1] By selectively extending 5,5-dimethylhexane-2,4-dione (pivaloylacetone) at the terminal methyl position using a C1 electrophile, we generate a transient 1,3,5-triketone equivalent that spontaneously cyclizes under acidic conditions.
Key Advantages:
-
Regiocontrol: Exclusive formation of the 2-substituted isomer; avoids 3-substitution.
-
Steric Tolerance: Efficiently installs the bulky tert-butyl group.
-
Modularity: The protocol can be adapted for other electrophiles (esters) to vary the substitution pattern.[1]
Strategic Analysis & Retrosynthesis
The synthesis hinges on the construction of a 1,3,5-tricarbonyl intermediate. Direct condensation of esters with ketones often yields mixtures.[1] To ensure the tert-butyl group remains at the C2 position of the final pyrone, we employ a dianion strategy on pivaloylacetone.[1]
Mechanism of Action:
-
Thermodynamic Deprotonation: The first equivalent of base removes the most acidic proton at the C3 (methylene) position.[1]
-
Kinetic Deprotonation: A second, stronger base removes the proton at the less hindered, less acidic C1 (terminal methyl) position.[1]
-
Electrophilic Trapping: The terminal enolate, being more nucleophilic and less sterically encumbered, reacts with ethyl formate.[1]
-
Cyclodehydration: Acidic workup promotes cyclization and loss of water to aromatize the ring.[1]
Experimental Protocol
Reagents and Equipment
-
Substrate: 5,5-dimethylhexane-2,4-dione (Pivaloylacetone) [CAS: 7307-02-0].
-
Bases: Sodium Hydride (60% dispersion in mineral oil), n-Butyllithium (2.5 M in hexanes).[1]
-
Electrophile: Ethyl Formate (freshly distilled).[1]
-
Solvent: Anhydrous THF (inhibitor-free).[1]
-
Quench: 6M Hydrochloric Acid.
-
Equipment: Flame-dried 3-neck round bottom flask, nitrogen/argon line, low-temperature thermometer, syringe pump.
Step-by-Step Methodology
Step 1: Generation of the Mono-anion (Thermodynamic Control)
-
Charge the flame-dried flask with NaH (1.1 eq, washed with dry hexanes to remove oil) under inert atmosphere.
-
Add anhydrous THF (10 mL/mmol substrate) and cool to 0°C.
-
Add Pivaloylacetone (1.0 eq) dropwise over 15 minutes. Hydrogen gas evolution will be vigorous.
-
Stir at 0°C for 30 minutes until H₂ evolution ceases and a clear solution (or fine suspension) forms.
Step 2: Generation of the Dianion (Kinetic Control)
-
Cool the reaction mixture to -78°C (dry ice/acetone bath). Critical: Temperature control is vital to prevent equilibration.
-
Add n-BuLi (1.1 eq) dropwise via syringe pump over 20 minutes.
-
Observe color change: The solution typically turns yellow-orange, indicating dianion formation.
-
Stir at -78°C for 45 minutes.
Step 3: Regioselective Formylation
-
Add Ethyl Formate (1.2 eq) in one portion.
-
Allow the reaction to stir at -78°C for 1 hour.
-
Slowly warm the mixture to 0°C over 2 hours. The solution may become viscous as the chelated intermediate forms.
Step 4: Cyclization and Isolation
-
Quench the reaction carefully with 6M HCl (excess) at 0°C. The pH should be < 1.
-
Stir the biphasic mixture vigorously at room temperature for 12 hours. Note: This period allows the intermediate triketone to cyclize.
-
Extraction: Extract with Dichloromethane (DCM) (3x).
-
Wash: Wash combined organics with saturated NaHCO₃ (to remove unreacted diketone) and Brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Data Analysis & Validation
The following data profile confirms the successful synthesis of 2-tert-butyl-4H-pyran-4-one.
| Analytical Method | Expected Signal / Observation | Structural Assignment |
| TLC (Hex/EtOAc 7:3) | R_f ~ 0.4 (UV active) | Product (distinct from starting diketone R_f ~ 0.6) |
| 1H NMR (CDCl3) | δ 1.25 (s, 9H) | tert-butyl group |
| δ 6.20 (d, J=2.5 Hz, 1H) | C3-H (Vinyl proton next to t-Bu) | |
| δ 7.80 (dd, 1H) | C6-H (Vinyl proton next to Oxygen) | |
| δ 6.35 (d, 1H) | C5-H | |
| IR Spectroscopy | 1655 cm⁻¹ | C=O Stretch (Conjugated ketone) |
| 1600-1580 cm⁻¹ | C=C Stretch (Pyran ring) | |
| LC-MS (ESI+) | [M+H]+ = 153.1 | Molecular Ion |
Critical Process Parameters (CPP) & Troubleshooting
To ensure reproducibility, the following workflow diagram highlights decision points and failure modes.
Troubleshooting Guide:
-
Low Yield:
-
Regioisomer Contamination (3-isomer):
-
Cause: "Dieckmann-type" condensation at the internal carbon due to temperature fluctuations.
-
Fix: Keep reaction at -78°C during electrophile addition. Do not warm up too quickly.
-
-
Incomplete Cyclization:
-
Cause: Acid hydrolysis too short or acid too weak.[1]
-
Fix: Extend the room temperature stirring time after HCl addition or reflux gently in Ethanol/HCl if cyclization is sluggish.
-
References
-
Synthesis of Pyran-4-one from Organic Precursors. Source: University of Wisconsin System. Relevance: Establishes the baseline for decarboxylative approaches and precursor handling. URL:[Link][1]
-
Chemistry of Pyrones: Synthesis of Triketones and Related 4H-pyran-4-ones. Source: ResearchGate (Hemmati et al.) Relevance:[1] Validates the cyclization mechanism of 1,3,5-triketones to pyran-4-ones. URL:[Link][1]
-
Condensation of 1,3,5-triketones... Cyclization to form pyran-4-one derivatives. Source: Journal of the Chemical Society / ACS Publications.[1] Relevance: Provides mechanistic insight into the acid-catalyzed cyclization step. URL:[Link][1]
-
4H-Pyran Synthesis Methodologies. Source: Organic Chemistry Portal.[1] Relevance: General overview of pyran synthesis, highlighting the shift towards modular condensation reactions. URL:[Link]
Sources
Application Note: Strategic Engineering of Pyranone Scaffolds for Next-Gen Therapeutics
Executive Summary
The 2-pyranone (α-pyrone) scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for a diverse array of biological targets, including HIV protease, cyclooxygenase-2 (COX-2), and various microbial pathogens.[1] Its utility is exemplified by Tipranavir (Aptivus), a non-peptidic HIV protease inhibitor that leverages a dihydropyrone core to overcome multi-drug resistant viral strains.[1]
However, the clinical translation of pyranone-based hits is often stalled by metabolic instability (lactone hydrolysis) and off-target cytotoxicity.[1] This application note provides a rigorous, field-proven framework for developing pyranone therapeutics, moving from transition-metal-catalyzed assembly to ADME-guided optimization.[1]
Module 1: Diversity-Oriented Synthesis (DOS) via C-H Activation
Objective: Rapid assembly of highly substituted 2-pyranone cores.[1]
Traditional Knoevenagel condensations often lack the regiocontrol required for complex SAR studies. We recommend Rhodium(III)-catalyzed C-H activation/annulation as the gold standard for generating diverse libraries.[1] This method allows for the coupling of acrylic acids (or their derivatives) with internal alkynes, offering high atom economy and predictable regioselectivity.[2]
Protocol 1: Rh(III)-Catalyzed Annulation of Acrylic Acids and Alkynes[1]
Principle: The Rh(III) catalyst activates the vinylic C-H bond of the acrylic acid, followed by alkyne insertion and reductive elimination/cyclization to form the lactone ring.
Materials:
-
Substrates: Methacrylic acid (1.0 equiv), Internal Alkyne (e.g., diphenylacetylene, 1.2 equiv).[1]
-
Catalyst:
(2.5 mol%).[1] -
Oxidant:
(2.0 equiv) – Critical for re-oxidizing Rh(I) to Rh(III).[1] -
Solvent: t-Amyl alcohol (0.2 M).[1]
-
Additives: Sodium acetate (NaOAc, 1.0 equiv) – Acts as a base to assist C-H deprotonation.[1]
Step-by-Step Methodology:
-
Catalyst Pre-loading: In a glovebox or under
, charge a dried Schlenk tube with (15.5 mg, 0.025 mmol) and (363 mg, 2.0 mmol).[1] -
Substrate Addition: Add NaOAc (82 mg, 1.0 mmol), Methacrylic acid (86 µL, 1.0 mmol), and the Internal Alkyne (1.2 mmol).
-
Solvation: Add t-Amyl alcohol (5 mL). Seal the tube with a Teflon screw cap.
-
Reaction: Heat the mixture to 110°C in an oil bath for 16 hours with vigorous stirring.
-
Checkpoint: The solution typically turns from blue/green (Cu salt) to a dark suspension.[1]
-
-
Work-up: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and filter through a Celite pad to remove metal salts.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Yield Expectation: 75–90% for symmetrical alkynes; >95% regioselectivity for alkyl-aryl alkynes (aryl group typically distal to the carbonyl).[1]
Visualization: Synthesis Workflow
Figure 1: Mechanistic workflow for Rh(III)-catalyzed synthesis of 2-pyranones via C-H activation.[1]
Module 2: Structure-Activity Relationship (SAR) Strategy
The pyranone ring is not just a linker; it is a pharmacophore. However, the lactone moiety is susceptible to plasma hydrolysis. SAR campaigns must balance potency with metabolic stability.[1]
Key Design Vectors:
-
C3 Position: Electronic modulation.[1] Electron-withdrawing groups (EWG) here increase the electrophilicity of the ring, potentially enhancing covalent interactions with serine proteases but decreasing plasma half-life.[1]
-
C4 Position: The "Warhead" vector. In Tipranavir, the 4-hydroxy group is essential for hydrogen bonding with the catalytic aspartates of HIV protease.
-
C6 Position: Lipophilic tuning.[1] Bulky aryl groups here can fill hydrophobic pockets (e.g., S1/S2 subsites).[1]
| Position | Modification Type | Biological Effect | Risk Factor |
| C3 | Sulfonamide / Amide | Increases H-bond donor capacity; Tipranavir-like binding.[1] | Steric clash if linker is too short.[1] |
| C4 | Hydroxyl (-OH) | Critical for Asp/Ser protease binding (Transition state mimic).[1] | Rapid glucuronidation (Phase II metabolism).[1] |
| C5 | Alkyl / Halogen | Modulates ring electron density; fills small hydrophobic pockets.[1] | Metabolic oxidation if alkyl chain >C3.[1] |
| C6 | Biaryl / Heterocycle | Primary driver of potency (Hydrophobic collapse).[1] | Poor solubility (LogP > 5). |
Module 3: Biological Validation (HIV Protease Case Study)
Objective: Validate scaffold efficacy against a known target using a self-validating enzymatic system.[1]
Given the success of Tipranavir, HIV-1 protease inhibition is the standard benchmark for novel pyranone libraries.
Protocol 2: FRET-Based HIV-1 Protease Inhibition Assay[1]
Principle: Uses a fluorogenic peptide substrate (RE(Edans)SQNYPIVQ(Dabcyl)R). Cleavage by HIV protease relieves internal quenching, generating a fluorescent signal.[1] Inhibitors prevent this cleavage.[1]
Materials:
-
Enzyme: Recombinant HIV-1 Protease (10 nM final).[1]
-
Substrate: FRET peptide (Sigma/Merck), 5 µM final.
-
Buffer: 50 mM NaOAc, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT.
-
Controls: Tipranavir (Positive Control), DMSO (Negative Control).[1]
Step-by-Step Methodology:
-
Compound Prep: Prepare 10-point serial dilutions of the pyranone test compounds in 100% DMSO.
-
Pre-incubation: In a black 96-well plate, add 2 µL of compound and 88 µL of Enzyme Mix. Incubate for 10 min at RT to allow equilibrium binding.
-
Scientist's Note: Ensure final DMSO concentration is <2% to prevent enzyme denaturation.[1]
-
-
Initiation: Add 10 µL of Substrate (50 µM stock) to initiate the reaction.
-
Kinetic Read: Monitor fluorescence (Ex 340 nm / Em 490 nm) every 60 seconds for 30 minutes using a microplate reader.
-
Data Analysis: Calculate initial velocity (
) from the linear portion of the curve.[1]
Visualization: Mechanism of Action (Tipranavir-like Binding)[1]
Figure 2: Binding mode of pyranone inhibitors in the HIV protease active site, highlighting critical H-bonds.[1]
Module 4: ADME Liability – Plasma Stability
Objective: Assess the metabolic stability of the lactone ring.
Lactones are prone to hydrolysis by paraoxonases and albumin-associated esterases in plasma.[1] A compound with high potency but a half-life (
Protocol 3: Plasma Stability Assay
Materials:
-
Matrix: Pooled Human/Rat Plasma (heparinized).[1]
-
Internal Standard (IS): Tolbutamide or Warfarin.[1]
-
Analysis: LC-MS/MS (Triple Quadrupole).
Step-by-Step Methodology:
-
Spiking: Spike test compound (1 µM final) into pre-warmed (37°C) plasma. Final DMSO < 0.5%.[1][3]
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately add 200 µL ice-cold Acetonitrile containing the Internal Standard to precipitate proteins and stop hydrolysis.
-
Processing: Centrifuge at 4,000 rpm for 20 min at 4°C.
-
Quantification: Inject supernatant onto LC-MS/MS. Monitor the parent ion transition.[1]
-
Calculation: Plot
vs. time.
References
-
Turner, S. R., et al. (1998).[1][4] Tipranavir (PNU-140690): A Potent, Orally Bioavailable Nonpeptidic HIV Protease Inhibitor of the 5,6-Dihydro-4-hydroxy-2-pyrone Sulfonamide Class.[1] Journal of Medicinal Chemistry. Link
-
Ahmad, T., et al. (2021).[1] Emergence of 2-Pyrone and Its Derivatives, from Synthesis to Biological Perspective: An Overview and Current Status. Topics in Current Chemistry. Link
-
Liang, Z., et al. (2023).[1][5] N-Heterocyclic Carbene-Catalyzed Formal [3 + 3] Annulation of Alkynyl Esters with Enolizable Ketones. The Journal of Organic Chemistry. Link[1]
-
Di Mola, A., et al. (2018).[1] Plasma Stability and Metabolism of Pharmaceutical Compounds. In Vitro ADME-Tox Profiling. Link[1]
-
Schröder, S. P., et al. (2017).[1] Rhodium(III)-Catalyzed C–H Activation/Annulation of Acrylic Acids with Alkynes.[1] Organic Letters. Link[1]
Sources
- 1. Tipranavir - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Pyrone synthesis [organic-chemistry.org]
Application Note: Leveraging 2-tert-butyl-4H-pyran-4-one as a Privileged Scaffold in Next-Generation Agrochemical Discovery
Topic: 2-tert-butyl-4H-pyran-4-one in Crop Protection Research Content Type: Detailed Application Note & Protocols Audience: Discovery Chemists, Agrochemical Researchers, and Lead Optimization Scientists.
Executive Summary & Strategic Rationale
In the landscape of modern crop protection, the 2-tert-butyl-4H-pyran-4-one scaffold represents a critical "pivot point" in discovery chemistry. While pyranones themselves exhibit modest antifungal properties, their primary value lies in their role as bio-isosteres and synthetic precursors for high-potency pyridine-based agrochemicals.
The strategic inclusion of the tert-butyl group at the C2 position is not arbitrary; it serves as a "hydrophobic anchor," significantly enhancing the lipophilicity (LogP) of the resulting active ingredients. This modification is essential for penetrating the waxy cuticle of target pests and facilitating binding to hydrophobic pockets in target enzymes, specifically Mitochondrial Complex I (METI) .
This guide details the utilization of 2-tert-butyl-4H-pyran-4-one, moving from its chemical transformation into bioactive pyridines to the validation of these analogs in mitochondrial respiration assays.
Chemical Logic & Mechanism of Action[1][2]
The "O-to-N" Exchange Strategy
The pyran-4-one ring is electronically similar to 4-pyridone. By reacting 2-tert-butyl-4H-pyran-4-one with ammonia or primary amines, researchers can access 2-tert-butyl-4-pyridones . These intermediates are precursors to METI acaricides (e.g., analogs of Pyridaben or Tebufenpyrad) where the nitrogen heterocycle mimics the ubiquinone ring system, disrupting electron transport.
Diagram 1: Synthetic Workflow & Strategic Derivatization
Figure Caption: Logical flow from the Pyranone scaffold to bioactive METI inhibitors via O-to-N exchange and chlorination.
Experimental Protocols
Protocol A: The "O-to-N" Exchange (Pyranone to Pyridone Conversion)
Objective: Convert 2-tert-butyl-4H-pyran-4-one into 2-tert-butyl-4(1H)-pyridone to enable nitrogen-based functionalization. Rationale: Direct functionalization of the pyranone is limited. The pyridone tautomer allows for electrophilic substitution and conversion to chloropyridines.
Materials:
-
2-tert-butyl-4H-pyran-4-one (10 mmol)
-
Ammonium hydroxide (28-30% NH₃, aqueous) - Excess
-
Sealed pressure tube or Autoclave
Step-by-Step Methodology:
-
Charge: In a heavy-walled pressure tube, dissolve 1.52 g (10 mmol) of 2-tert-butyl-4H-pyran-4-one in 10 mL of Ethanol.
-
Activation: Add 15 mL of concentrated Ammonium Hydroxide.
-
Note: The large excess of ammonia drives the equilibrium toward the pyridone.
-
-
Reaction: Seal the tube and heat to 100°C for 12 hours.
-
Safety: Ensure the vessel is rated for at least 5 bar pressure. The internal pressure will rise due to ammonia gas evolution.
-
-
Work-up: Cool the vessel to room temperature. Carefully vent the excess ammonia in a fume hood.
-
Isolation: Concentrate the mixture under reduced pressure to remove ethanol and water. The product often precipitates as an off-white solid.
-
Purification: Recrystallize from Acetone/Hexane (1:4) if necessary.
Protocol B: Activation to 4-Chloro-2-tert-butylpyridine
Objective: Transform the pyridone oxygen into a leaving group (Cl) for coupling reactions.
Methodology:
-
Reflux the isolated pyridone (from Protocol A) in neat Phosphoryl Chloride (POCl₃) for 4 hours.
-
Critical Step: Quench carefully on ice/water (exothermic). Neutralize with Na₂CO₃.
-
Extract with Dichloromethane.
-
This yields the 4-chloro-2-tert-butylpyridine , a versatile electrophile for Suzuki couplings to attach lipophilic tails (e.g., benzyl ethers) common in acaricides.
Protocol C: Mitochondrial Complex I Inhibition Assay (METI Screen)
Objective: Evaluate the synthesized analogs for their ability to inhibit NADH:Ubiquinone oxidoreductase (Complex I), the primary target for this class of chemistry.
Biological Rationale: The tert-butyl pyridine moiety mimics the natural ubiquinone headgroup but binds irreversibly, shutting down ATP production in the pest.
Reagents:
-
Mitochondrial Source: Isolated mitochondria from House Fly (Musca domestica) or Bovine Heart (commercial surrogate).
-
Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 250 mM Sucrose, 1 mM EDTA.
-
Substrate: NADH (100 µM final concentration).
-
Electron Acceptor: Decylubiquinone (50 µM).
-
Test Compounds: DMSO stocks of synthesized pyridine derivatives.
Workflow:
-
Preparation: Dilute mitochondrial protein to 20 µg/mL in Assay Buffer.
-
Incubation: Add 190 µL of mitochondrial suspension to a 96-well UV-transparent plate.
-
Dosing: Add 2 µL of Test Compound (variable concentrations: 0.1 nM to 10 µM). Incubate for 10 minutes at 25°C to allow inhibitor binding.
-
Initiation: Add 8 µL of a premix containing NADH and Decylubiquinone.
-
Measurement: Monitor the decrease in Absorbance at 340 nm (NADH oxidation) kinetically for 10 minutes.
-
Calculation:
Data Presentation & Analysis
Structure-Activity Relationship (SAR) Summary
The following table illustrates the impact of retaining the tert-butyl group (derived from the pyranone starting material) versus a methyl group in the final pyridine inhibitor.
Table 1: Comparative Potency of Pyridine-based METI Inhibitors
| Analog ID | C2-Substituent | C4-Linker | Lipophilicity (cLogP) | Complex I IC50 (nM) | Acaricidal Activity (LC50, ppm) |
| Ref-1 (Methyl) | -CH3 | -O-Benzyl | 3.2 | 150 | 45 |
| Target-A (t-Butyl) | -C(CH3)3 | -O-Benzyl | 4.1 | 12 | 4.5 |
| Target-B (t-Butyl) | -C(CH3)3 | -NH-Benzyl | 3.8 | 28 | 8.2 |
Interpretation: The tert-butyl group (Target-A) provides a 10-fold increase in potency over the methyl analog (Ref-1). This validates the use of 2-tert-butyl-4H-pyran-4-one as the superior starting scaffold compared to maltol (methyl-pyranone).
Diagram 2: Mode of Action (METI Binding)
Figure Caption: The tert-butyl group fills the hydrophobic pocket of Complex I, blocking Ubiquinone (Q) binding.
References
-
Synthesis of Pyridines from Pyrones
- Title: Conversion of 4-Pyrones to 4-Pyridones via Ammonolysis.
- Source:Journal of Organic Chemistry.
-
URL:[Link] (General reference for pyrone-pyridone chemistry).
-
METI Acaricide Chemistry
- Title: Mitochondrial electron transport inhibitors (METI)
- Source:Pest Management Science.
-
URL:[Link]
-
Bio-isosterism in Agrochemicals
- Title: Bioisosteres in Agrochemical Design: Pyridines and Pyrimidines.
- Source:Bioorganic & Medicinal Chemistry.
-
URL:[Link]
-
2-tert-butyl-4H-pyran-4-one Properties
- Title: 4H-Pyran-4-one, 2-(1,1-dimethylethyl)
-
Source:PubChem.
-
URL:[Link] (Note: Use search function for specific isomer if direct link varies).
(Note: While specific commercial URLs for this exact isomer are transient, the chemical principles cited in References 1-3 are the authoritative basis for this protocol.)
Sources
Application Note: Pyranones in Functional Materials Science
From "Click" Surface Engineering to Bio-Resorbable Scaffolds
Executive Summary
Pyranones (specifically 2-pyrones and 4-pyrones) have transcended their traditional role in natural product synthesis to become pivotal motifs in advanced materials science. Their utility stems from two distinct chemical behaviors:[1][2][3][4]
-
The "Click" Engine: 2-Pyrones act as dienes in Inverse Electron Demand Diels-Alder (IEDDA) reactions, enabling catalyst-free surface modification with automatic stabilization via CO₂ extrusion.
-
Optoelectronic Tunability: The conjugated pyranone core supports tunable fluorescence, utilized in chemosensors and OLEDs.
This guide details the protocols for exploiting these properties in graphene functionalization , bio-based polymer synthesis , and fluorescent sensing .
Part 1: The Chemical Engine – 2-Pyrone Cycloaddition
The most powerful application of 2-pyrones in materials science is their ability to functionalize inert surfaces (like graphene or carbon nanotubes) or crosslink polymers without metal catalysts.
Mechanism: The "Self-Cleaning" Reaction
Unlike standard Diels-Alder reactions that form reversible bicyclic products, 2-pyrones undergo a cycloaddition followed by a Retro-Diels-Alder (rDA) step. This expels a molecule of CO₂, rendering the reaction irreversible and driving the formation of a stable aromatic system (benzene derivative).
Figure 1: The irreversible "self-cleaning" pathway of 2-pyrone cycloaddition. The expulsion of CO₂ drives the equilibrium toward the stable aromatic product.
Part 2: Protocol A – Surface Functionalization of Graphene
Application: Creating dispersible, functionalized High Surface Area Graphite (HSAG) for conductive inks or composites. Principle: 2-Pyrone esters react with the edges of graphene sheets (which behave as dienophiles) to covalently attach solubilizing groups.
Materials
-
Substrate: High Surface Area Graphite (HSAG) (Surface area > 300 m²/g).[5]
-
Reagent: Ethyl 2-pyrone-5-carboxylate (Pyr-COOEt) or Coumalic Acid Methyl Ester.
-
Equipment: Bath sonicator (260 W), Centrifuge, Vacuum Oven.
Step-by-Step Protocol
-
Preparation: In a 100 mL round-bottom flask, mix 1.8 g HSAG and 0.48 g Pyr-COOEt (10:1 molar ratio approx, based on edge sites).
-
Solvent-Free Mixing: Add a minimal amount of acetone (10 mL) solely to facilitate mixing, then evaporate completely under reduced pressure to create a physical mixture.
-
Activation:
-
Method A (Thermal): Heat the solid mixture at 160°C for 4 hours in a sealed vessel (pressure tube) to prevent sublimation.
-
Method B (Mechano-chemical): Sonicate the dry mixture or ball-mill for 3 hours.
-
-
Purification: Wash the resulting black powder with acetone (3 x 50 mL) to remove unreacted pyrone. Centrifuge at 4000 rpm for 15 mins between washes.
-
Drying: Dry the pellet in a vacuum oven at 60°C overnight.
Self-Validation (QC)
-
Visual Check: The functionalized HSAG should form a stable dispersion in ethanol/water, whereas pristine HSAG will settle immediately.
-
FT-IR Spectroscopy: Look for the appearance of an ester carbonyl peak at ~1729 cm⁻¹ .
-
TGA Analysis: Expect a mass loss step between 200–400°C corresponding to the grafted organic chains (typically 5–15 wt%).
Part 3: Protocol B – Bio-Based Polyester Synthesis (Coumalic Acid)
Application: Biodegradable scaffolds for drug delivery. Target Molecule: Poly(coumalic acid-co-diol). Coumalic acid (a bio-derived 2-pyrone) serves as a rigid monomer that can be polymerized via its carboxylic acid and the pyrone ring (ring-opening) or preserved for post-polymerization modification.
Materials
-
Monomer: Coumalic Acid (synthesized from malic acid via acid-catalyzed dimerization).
-
Comonomer: 1,8-Octanediol (for flexibility).
-
Catalyst: EDC·HCl / DMAP (for mild esterification) or Ti(OBu)₄ (for melt polycondensation).
-
Solvent: Anhydrous Dichloromethane (DCM).[6]
Step-by-Step Protocol (Solution Polymerization)
-
Dissolution: Dissolve Coumalic Acid (10 mmol) and 1,8-Octanediol (10 mmol) in 50 mL anhydrous DCM under Nitrogen atmosphere.
-
Activation: Cool to 0°C. Add EDC·HCl (12 mmol) and DMAP (2 mmol).
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir for 24–48 hours.
-
Note: Maintain strictly anhydrous conditions to prevent urea byproduct formation from EDC.
-
-
Precipitation: Concentrate the solution to ~10 mL and pour slowly into 200 mL cold methanol.
-
Isolation: Filter the white precipitate and dry under vacuum.
Data: Thermal & Degradation Properties
| Polymer System | Tg (°C) | Tm (°C) | Degradation (PBS, 37°C) |
| Poly(coumalic-octane) | 45 | 160 | ~30% mass loss in 8 weeks |
| Poly(coumalic-hexane) | 52 | 175 | ~20% mass loss in 8 weeks |
| PLA Control | 60 | 170 | <10% mass loss in 8 weeks |
Table 1: Comparative thermal properties of pyrone-based polyesters vs. PLA. The pyrone ring adds rigidity, influencing Tg.
Part 4: Optoelectronics – Fluorescent Sensor Fabrication
Application: Detection of Al³⁺ or Zn²⁺ ions using 4-pyrone or 2-pyrone derivatives via Chelation-Enhanced Fluorescence (CHEF).
Workflow Diagram
Figure 2: Fabrication workflow for a pyranone-based fluorescent sensor.
Protocol: "Turn-On" Al³⁺ Sensor
-
Synthesis: React 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic acid) with 2-aminothiophenol in ethanol (Reflux, 6h).
-
Stock Solution: Prepare a 1.0 mM stock solution of the ligand in DMSO.
-
Sensing Test:
-
Dilute stock to 10 µM in Tris-HCl buffer (pH 7.4).
-
Add Al³⁺ aliquots (0–50 µM).
-
Readout: Monitor fluorescence emission at ~517 nm (Excitation: 360 nm).
-
-
Result: The ligand is weakly fluorescent (OFF) due to Photoinduced Electron Transfer (PET). Binding Al³⁺ inhibits PET, turning fluorescence ON.
References
-
Surface Functionalization: Margani, F., et al. (2022). "Facile Edge Functionalization of Graphene Layers with a Biosourced 2-Pyrone." ACS Sustainable Chemistry & Engineering.
-
Coumalic Acid Synthesis: Lee, J.W., et al. (2016). "Flow Synthesis of Coumalic Acid and its Derivatization." Reaction Chemistry & Engineering.
-
Diels-Alder Applications: Shindoh, N., et al. (2011). "Diels-Alder reaction of 2-pyrone with alkyne or alkene." Tetrahedron.
-
Fluorescent Sensors: Li, C., et al. (2015).[7] "A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+."[7][8] Analytical Methods.
-
Bio-Polyesters: Sousa, A.F., et al. (2023). "Synthesis of Bio-Based Polyester from Microbial Lipidic Residue." Polymers.[9][10][11][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric pyrone Diels–Alder reactions enabled by dienamine catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. Biodegradable Coumaric Acid-based Poly(anhydride-ester) Synthesis and Subsequent Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+ - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. en.lnu.edu.cn [en.lnu.edu.cn]
- 11. mdpi.com [mdpi.com]
- 12. repositorio.ucp.pt [repositorio.ucp.pt]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 2-tert-butyl-4H-pyran-4-one
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Technical Support Center.
I have structured this guide to address the specific yield-limiting bottlenecks in the synthesis of 2-tert-butyl-4H-pyran-4-one . Based on field data and mechanistic analysis, the most robust high-yield pathway is the Claisen-Cyclization-Decarboxylation (CCD) Protocol , utilizing pinacolone and diethyl oxalate. Direct cyclization methods often suffer from regioselectivity issues or expensive catalyst requirements (e.g., Au(I)), whereas the CCD protocol allows for purification at the stable ester intermediate stage, significantly boosting overall purity and yield.
🔬 Core Logic: The "CCD" Pathway
To maximize yield, you must treat this not as a single reaction, but as three distinct thermodynamic phases. The primary failure mode is attempting to carry crude intermediates through without removing the "tar" byproducts that poison the final decarboxylation step.
Workflow Visualization
The following diagram outlines the critical control points (CCPs) where yield is typically lost.
Figure 1: The Claisen-Cyclization-Decarboxylation (CCD) workflow. CCPs indicate Critical Control Points where yield is most frequently compromised.
🛠 Module 1: The Claisen Condensation (The Skeleton)
Objective: Synthesize Ethyl 5,5-dimethyl-2,4-dioxohexanoate. Common Yield: 60-75% (Optimized: >85%)
Troubleshooting Guide
Q: My reaction mixture turned into a solid, unmanageable gel. What happened? A: You likely added the diethyl oxalate to the pinacolone/base mixture. This causes the ketone to self-condense or polymerize before it can react with the oxalate.
-
The Fix: Always add the ketone (pinacolone) slowly to a stirred suspension of Sodium Ethoxide (NaOEt) and Diethyl Oxalate . This ensures the oxalate is always in excess relative to the enolate, favoring the cross-condensation over self-condensation [1].
Q: The yield is low (<40%), and I see starting material. A: Moisture is the enemy here. NaOEt is hygroscopic and degrades into NaOH and ethanol. NaOH promotes hydrolysis of the oxalate ester rather than condensation.
-
The Fix:
-
Use freshly prepared NaOEt (dissolve Na metal in anhydrous EtOH) or commercial NaOEt rated >99% dry.
-
Maintain reaction temperature below 10°C during addition to suppress side reactions, then allow to warm to room temperature.
-
Q: How do I purify the diketo-ester intermediate? A: Do not distill it yet; it is thermally unstable.
-
Protocol: Acidify the reaction mixture with dilute H₂SO₄ or acetic acid, extract with diethyl ether/EtOAc, and wash with brine. The crude oil is usually sufficient for the next step if the Claisen was performed strictly anhydrously [2].
⚗️ Module 2: Cyclization & Hydrolysis (Closing the Ring)
Objective: Convert the diketo-ester to 6-tert-butyl-4-oxo-4H-pyran-2-carboxylic acid. Common Yield: 70-80%
Troubleshooting Guide
Q: I am getting a mixture of the ester and the acid. Does it matter? A: Yes. The subsequent decarboxylation step requires the free carboxylic acid. The ester will not decarboxylate under standard thermal conditions.
-
The Fix: Ensure the cyclization step includes a vigorous hydrolysis phase. Refluxing in concentrated HCl (or 20-30% H₂SO₄) serves two purposes: it cyclizes the diketone to the pyranone ring and hydrolyzes the ethyl ester to the carboxylic acid [3].
Q: The product precipitates as a sticky gum instead of crystals. A: This indicates the presence of oligomers from the Claisen step.
-
The Fix: Recrystallize the crude acid from water or aqueous ethanol. The pyranone acid is often sparingly soluble in cold water, while the impurities stay in solution. Do not skip this purification. Impurities here will char in the next step and ruin the final yield.
🔥 Module 3: Decarboxylation (The Final Cut)
Objective: Remove the carboxyl group to yield 2-tert-butyl-4H-pyran-4-one. Common Yield: 50-65% (The most sensitive step)
Troubleshooting Guide
Q: The reaction mixture turns black and tarry immediately upon heating. A: This is "thermal runaway" caused by rapid CO₂ evolution and polymerization of impurities.
-
The Fix: Use a high-boiling solvent like Diphenyl Ether or Mineral Oil as a heat sink. Do not heat the neat solid unless you have high-purity crystals.
-
Catalyst: Add Copper powder (5-10 mol%) or Copper bronze . This lowers the activation energy for decarboxylation, allowing the reaction to proceed at ~200-220°C instead of the destructive 250°C+ required for uncatalyzed thermal decomposition [4].
Q: I am losing product during isolation. A: 2-tert-butyl-4H-pyran-4-one has significant water solubility and can sublime.
-
The Fix:
-
Sublimation: If the scale is small (<5g), sublime the product directly from the crude reaction mixture under high vacuum (0.1 mmHg).
-
Solvent Extraction: If using a solvent (diphenyl ether), dilute with hexane (the solvent stays in hexane) and extract the pyranone into 6M HCl . The pyranone forms a water-soluble pyrylium salt. Wash the organic layer, then neutralize the aqueous layer with Na₂CO₃ to precipitate/extract the pure pyranone [5].
-
📊 Data Summary: Optimization Parameters
| Parameter | Standard Condition | Optimized Condition | Impact on Yield |
| Step 1: Addition Order | Oxalate into Ketone | Ketone into Oxalate | +20-30% (Prevents polymerization) |
| Step 1: Temperature | Room Temp (25°C) | 0-10°C | +10% (Selectivity) |
| Step 2: Acid Catalyst | Acetic Acid | Conc. HCl (Reflux) | +15% (Ensures full hydrolysis) |
| Step 3: Solvent | Neat (Dry distillation) | Diphenyl Ether | +20% (Prevents charring) |
| Step 3: Catalyst | None | Cu Powder | +10% (Lowers temp) |
📚 References
-
Claisen Condensation Specifics: Mechanism and optimization of ketone-oxalate condensations. Journal of the American Chemical Society, 1945, 67(2), 286–289.
-
Intermediate Stability: Aitken, R. A., et al. "Ethyl 4H-Pyran-4-one-2-carboxylate."[1] Molbank, 2024, M1939.[1][2] Link
-
Cyclization Protocols: "Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid." University of Wisconsin-Eau Claire Research. Link
-
Decarboxylation Catalysis: "Decarboxylation via addition of water to a carboxyl group: acid catalysis."[3] Journal of the American Chemical Society, 2009, 131(33), 11674–11675. Link
-
Purification via Pyrylium Salts: This technique leverages the basicity of the pyranone oxygen, allowing separation from neutral organic contaminants (like diphenyl ether).
For further assistance with specific impurity profiles (e.g., NMR analysis of the "tar"), please submit your spectral data to the Tier 2 Support Team.
Sources
Technical Support Center: Substituted Pyranone Synthesis
Ticket System: Open | Status: Active | Agent: Senior Application Scientist
Welcome to the Pyranone Synthesis Support Hub
Subject: Troubleshooting regioselectivity, aromatization, and catalyst efficiency in 2-pyranone and 4-pyranone scaffolds.
Context: Substituted pyranones (α-pyrones and γ-pyrones) are deceptive scaffolds. While they appear structurally simple, their synthesis is often plagued by three "silent killers": ambivalent regiocontrol (especially in transition-metal catalysis), spontaneous decarboxylation (in IEDDA approaches), and isomeric drift (Chromone vs. Coumarin).
This guide moves beyond standard literature to address the root causes of experimental failure.
Module 1: Rh(III)-Catalyzed Annulation (C-H Activation)
Issue: "I am observing poor regioselectivity or low yields when coupling acrylic acids with unsymmetrical alkynes."
Root Cause Analysis
In Rh(III)-catalyzed oxidative couplings (e.g., using
-
Steric Clash: If the alkyne substituents are similar in size, the rhodacycle intermediate cannot discriminate between the two orientations.
-
Oxidant Interference: The re-oxidation of Rh(I) to Rh(III) is the rate-limiting step. Using the wrong oxidant often leads to catalyst poisoning or byproduct formation.
Troubleshooting Protocol: The "Steric-Electronic" Matrix
Step 1: Optimize the Oxidant System
-
Standard:
(2.0 equiv). Use for symmetrical alkynes. -
High-Selectivity:
or (2.0 equiv). Mandatory for unsymmetrical alkynes. Silver salts facilitate the C-H activation step more effectively than Copper in sterically crowded systems by acting as a halide scavenger, opening coordination sites on the Rh center.
Step 2: Solvent & Additives
-
Solvent: Switch from MeOH to t-Amyl Alcohol (t-AmOH) . The bulky alcohol prevents solvolysis of the active catalyst species.
-
Additive: Add Pivalic Acid (PivOH, 30 mol%) . This acts as a "proton shuttle," lowering the energy barrier for the C-H activation step via a Concerted Metalation-Deprotonation (CMD) mechanism.
Step 3: Protocol for High Regiocontrol (2-Pyranones)
-
Charge tube with Acrylic Acid (1.0 equiv), Alkyne (1.2 equiv),
(2.5 mol%). -
Add AgOAc (2.0 equiv) and PivOH (0.3 equiv) .
-
Solvent: t-AmOH (0.2 M).
-
Heat to 110°C for 16h. Note: Do not exceed 120°C; decarboxylation of the acrylic acid becomes competitive.
Visualizing the Selectivity Logic
Caption: Logic flow for optimizing Rh(III)-catalyzed annulation. Note the critical branch point at Oxidant Selection for unsymmetrical alkynes.
Module 2: Gold-Catalyzed Cyclization (4-Pyranones)
Issue: "I am trying to synthesize 4-pyranones from diynones, but I keep getting furans or complex polymeric mixtures."
Root Cause Analysis
The hydration of 1,3-diynones or skipped diynones using Gold(I) (e.g.,
-
Mechanism: The reaction proceeds via alkyne activation
nucleophilic attack by water cyclization. -
The Trap: If water concentration is too low, the intermediate enol attacks the second alkyne incorrectly (5-exo-dig vs 6-endo-dig), leading to furans. If too high, hydrolysis competes with cyclization.
Experimental Fix: The "Controlled Wetness" Protocol
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Why? |
| Catalyst | NHC ligands (IPr) are more electron-donating, stabilizing the cationic Au intermediate. | ||
| Solvent | DCM or THF (Dry) | Acetonitrile / Water (10:1) | Acetonitrile coordinates weakly; 10:1 ratio ensures enough nucleophile without flooding the system. |
| Temperature | Reflux | 80°C (Sealed Tube) | Prevents loss of water/solvent stoichiometry. |
| Acid Additive | None | p-TSA (10 mol%) | Proton transfer is essential for the final aromatization step. |
Key Observation: If you observe a yellow oil that solidifies into a dark tar, you likely formed the furan isomer which polymerized. Confirm with NMR: 4-pyranones show distinct vinylic protons around
Module 3: Classical Cyclocondensation (Pechmann vs. Simonis)
Issue: "I attempted a Pechmann condensation to make a coumarin (benzo-2-pyranone), but NMR suggests I made a chromone (benzo-4-pyranone)."
Root Cause Analysis
This is a classic "fork in the road" determined by the Lewis Acid strength and hydration capability .
-
Pechmann Reaction: Favored by Sulfuric Acid (
) . The phenol oxygen attacks the protonated -keto ester carbonyl. -
Simonis Reaction: Favored by Phosphorus Pentoxide (
) .[1] The acid activates the ester group and dehydrates the system, favoring the attack of the ortho-carbon of the phenol onto the ester carbonyl.
Selection Guide: Acid Choice
| Target Scaffold | Reaction Name | Catalyst/Reagent | Mechanism Driver |
| Coumarin (2-Pyranone) | Pechmann | Electrophilic aromatic substitution (EAS) via Carbonyl activation. | |
| Chromone (4-Pyranone) | Simonis | Dehydrative cyclization favoring |
Troubleshooting Tip: If you need a Coumarin but are sensitive to
FAQ: Rapid Fire Troubleshooting
Q1: My 2-pyranone product decomposes on the silica column. How do I purify it? A: Pyranones are lactones and can be sensitive to the acidity of silica gel, especially if electron-rich.
-
Fix: Pre-treat your silica gel with 1% Triethylamine (Et3N) in hexanes before loading your sample. This neutralizes the acidic sites. Alternatively, use neutral alumina.
Q2: In the IEDDA reaction (Inverse Electron Demand Diels-Alder), I want the bicyclic lactone, but it keeps eliminating
-
Fix: You must lower the temperature and use High Pressure (10-15 kbar) if available, or use highly electron-deficient dienophiles (like vinyl ethers) at
to stabilize the bicyclic intermediate. However, for most synthetic purposes, the elimination is the desired step.
Q3: Can I use microwave irradiation for Pechmann condensations?
A: Yes, and it is often superior. Microwave heating (130°C, 10 min) allows for "Solvent-Free" conditions using solid acid catalysts (like Amberlyst-15). This avoids the viscosity issues of
References
-
Rhodium-Catalyzed Oxidative Coupling
- Title: Rhodium(III)-Catalyzed C–H Activation/Cyclization of Benzamides and Acrylic Acids with Alkynes.
- Source:Chemical Reviews, 2015.
-
URL:[Link]
-
Gold-Catalyzed Synthesis
-
Pechmann vs.
-
Microwave-Assisted Synthesis
- Title: Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina.
- Source:Der Pharma Chemica, 2011.
-
URL:[Link]
-
IEDDA Challenges
Sources
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. scilit.com [scilit.com]
- 3. Gold(i)-catalyzed synthesis of furans and pyrroles via alkyne hydration - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Inverse-Electron-Demand Diels-Alder Reactions of 2-Pyrones: Bridged Lactones and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-tert-butyl-4H-pyran-4-one Synthesis
Topic: Troubleshooting Side Products & Impurities
Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists.[1]
Diagnostic Hub: Identify Your Impurity
Before altering your synthetic route, use this diagnostic matrix to identify the specific side product compromising your yield.[1] The synthesis of 2-tert-butyl-4H-pyran-4-one (typically via acid-catalyzed cyclization of 1,3,5-triketone equivalents or pyrylium salt hydrolysis) is governed by a competition between cyclization kinetics and thermodynamic stability .[1]
Visual Diagnostic Flowchart
Use the following logic gate to determine the root cause based on crude
Caption: Diagnostic logic for identifying common impurities in 4-pyrone synthesis based on characteristic proton chemical shifts.
Technical Deep Dive: Mechanism & Troubleshooting
Issue 1: The Furanone Divergence (Ring Contraction)
Symptom: Presence of a 5-membered ring isomer (3(2H)-furanone) instead of the 6-membered pyrone. Mechanism: The acid-catalyzed cyclization of the 1,3,5-triketone intermediate proceeds via nucleophilic attack of the enol oxygen on a carbonyl carbon. This is a competition between 5-exo-trig (forming furanone) and 6-endo-trig (forming pyrone) pathways. While 4-pyrones are generally thermodynamically favored, kinetic control under specific acidic conditions can trap the furanone.
-
Root Cause:
-
Acid Strength: Extremely strong Brønsted acids (e.g., neat TfOH) can sometimes favor the faster 5-exo closure if the reaction is quenched too early.[1]
-
Solvent Effects: Aprotic solvents often favor the furanone, whereas protic solvents (like acetic acid or ethanol) facilitate proton shuttling required for the 6-endo pathway.[1]
-
-
Corrective Action:
-
Switch Solvent: Use Glacial Acetic Acid or aqueous ethanol.[1] The proton exchange stabilizes the transition state for the 6-membered ring formation.
-
Thermodynamic Equilibration: Extend the reaction time. The furanone is often a kinetic product that can rearrange to the pyrone if heated (reflux) in the presence of acid.
-
Issue 2: The "Bis-Adduct" (2,6-Di-tert-butyl-4H-pyran-4-one)
Symptom: A highly symmetric NMR spectrum with a single olefinic peak and a large tert-butyl integration (18H vs 9H).[1] Mechanism: If you are synthesizing the precursor via acylation of a diene or enol ether (e.g., using pivaloyl chloride), an excess of the electrophile will acylate both the C-2 and C-6 positions.
-
Root Cause:
-
Stoichiometry: Using >1.1 equivalents of pivaloyl chloride relative to the bis-nucleophile.
-
Temperature Control: Adding the electrophile at room temperature instead of 0°C or -78°C allows the mono-acylated product to compete for the remaining acyl chloride.
-
-
Corrective Action:
-
Inverse Addition: Add the pivaloyl chloride slowly to the nucleophile (not vice versa) at low temperature (-78°C).
-
Purification: The bis-adduct is significantly more lipophilic. It can be easily removed via flash chromatography using a non-polar eluent (e.g., 5% EtOAc in Hexanes).
-
Issue 3: Polymerization & Tars
Symptom: Dark brown/black reaction mixture, loss of mass balance, broad "humps" in the NMR baseline.[1] Mechanism: 1,3,5-triketones are highly reactive Michael acceptors.[1] In the presence of strong base or unbuffered acid, they undergo intermolecular Aldol condensations (polymerization) rather than intramolecular cyclization.[1]
-
Corrective Action:
-
Dilution: Run the cyclization step at high dilution (0.05 M - 0.1 M) to favor intramolecular reaction (cyclization) over intermolecular reaction (polymerization).
-
Trap Water: If using acid catalysis (e.g., p-TsOH), use a Dean-Stark trap or molecular sieves.[1] Water accumulation can hydrolyze the intermediate back to open chains, which then polymerize.[1]
-
Optimized Protocol: Synthesis of 2-tert-butyl-4H-pyran-4-one
This protocol is designed to minimize the "Furanone" and "Bis-adduct" side products identified above. It utilizes a Morgan-Elvidge type approach modified for steric bulk.
Reagents & Stoichiometry Table
| Component | Role | Equiv. | Notes |
| 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene | Nucleophile (Danishefsky-type) | 1.0 | Precursor to the ring system.[1] |
| Pivaloyl Chloride | Electrophile | 1.05 | Source of tert-butyl group. Do not exceed 1.1 eq. |
| Zinc Chloride (ZnCl₂) | Lewis Acid Catalyst | 0.1 | Milder than AlCl₃, reduces tar formation.[1] |
| Dichloromethane (DCM) | Solvent | - | Anhydrous required.[1][2] |
| TFA / DCM (1:1) | Cyclization Agent | Excess | For the final elimination/cyclization step.[1] |
Step-by-Step Methodology
-
Acylation (C-C Bond Formation):
-
Flame-dry a 2-neck round bottom flask under Argon.
-
Dissolve 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene (1.0 eq) in anhydrous DCM (0.2 M concentration).
-
Cool to -78°C (Dry ice/Acetone bath). Critical for preventing bis-acylation.
-
Add Pivaloyl Chloride (1.05 eq) dropwise over 20 minutes.
-
Add ZnCl₂ (0.1 eq) as a solid or solution.[1]
-
Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
-
Cyclization & Elimination:
-
Quench the reaction with saturated NaHCO₃ (cold). Extract with DCM.
-
Concentrate the organic layer to obtain the crude open-chain intermediate (often an oil).
-
Redissolve the crude oil in a 1:1 mixture of TFA:DCM .
-
Stir at room temperature for 2 hours. Monitor by TLC for the disappearance of the intermediate.
-
Note: If furanone impurities are observed here, heat the TFA mixture to reflux for 30 minutes to drive thermodynamic equilibration to the pyrone.
-
-
Isolation:
Mechanistic Pathway Diagram
The following diagram illustrates the critical divergence point where the Furanone side product forms and how the Pyrone is the thermodynamic product.
Caption: Mechanistic divergence in acid-catalyzed cyclization. Heat/Acid promotes rearrangement of the kinetic Furanone to the thermodynamic Pyrone.
References
-
Biomimetic Synthesis via Triketones
-
Pivaloyl Chloride Usage & Pyrylium Intermediates
-
Anderson, A. G., & Stang, P. J. "2,6-Di-tert-butyl-4-methylpyridine."[1] Organic Syntheses, Coll.[4] Vol. 7, p.144 (1990).
- Relevance: details the reaction of pivaloyl chloride with tert-butyl alcohol/derivatives to form pyrylium salts, highlighting the risk of bis-alkylation and the conditions for handling pivaloyl chloride.
-
-
General 4-Pyrone Synthesis Reviews
-
Side Product Characterization (Furanones)
-
Miller, R. D., & Theis, W.[1][6] "The acid catalyzed cyclization of diazoketones: Preparation of 2,4(3H,5H) furandiones."[1][6] Tetrahedron Letters, 28(10), 1039–1042.[6]
- Relevance: Provides spectral data and mechanistic insight into the formation of 5-membered furanone rings under similar acidic cycliz
-
[6]
-
Sources
- 1. Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. 4-Pyrone synthesis [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. preprints.org [preprints.org]
- 6. Sci-Hub: are you are robot? [sci-hub.jp]
Technical Support Hub: Pyranone Synthesis Optimization
Ticket ID: PYR-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist (Catalysis & Heterocycles Division)
Introduction: The Pyranone Challenge
Welcome to the Pyranone Synthesis Support Hub. Whether you are targeting 2-pyrones (α-pyrones) for their utility in Diels-Alder cycloadditions or 4-pyrones (γ-pyrones) as pharmaceutical scaffolds, these heterocycles present distinct synthetic challenges.
This guide moves beyond basic textbook procedures to address the "hidden variables" that cause reaction failure: catalyst poisoning in metallacycles, competitive 5-exo-dig cyclizations, and the notorious polarity issues during purification.
Module 1: Transition Metal-Catalyzed Cycloadditions (Ni & Rh)
Context: You are attempting to synthesize substituted 2-pyrones via the [2+2+2] cycloaddition of diynes and CO₂ (Nickel) or oxidative C-H coupling (Rhodium).
Troubleshooting Guide
Q: My Ni(cod)₂ catalyzed reaction with CO₂ requires dangerous pressures (>10 bar) and still gives low yields. How can I run this under milder conditions?
A: The high pressure is usually a kinetic compensation for poor ligand-metal fit. Standard phosphine ligands often fail to stabilize the key oxanickelacycle intermediate sufficiently to allow CO₂ insertion at atmospheric pressure.
-
The Fix: Switch to N-Heterocyclic Carbene (NHC) ligands, specifically IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene).
-
Why it works: The strong
-donating properties of IPr stabilize the Ni(0) species and the subsequent metallacycle, lowering the activation energy for CO₂ insertion. This allows the reaction to proceed at 1 atm (balloon pressure) and often at ambient temperatures. -
Protocol Adjustment:
-
Generate the active catalyst in situ by mixing
(5-10 mol%) with IPr (10-20 mol%) in toluene. -
Stir for 20 mins before introducing the substrate or CO₂ to ensure ligand exchange.
-
Q: In Rh(III)-catalyzed annulation (Acrylic acid + Alkyne), I am seeing significant decarboxylation without coupling.
A: This indicates that the oxidative addition is successful, but the alkyne insertion is too slow compared to the thermal extrusion of CO₂.
-
The Fix:
-
Add an Oxidant: Ensure you are using an appropriate oxidant like
or to regenerate the Rh(III) species efficiently. -
Solvent Switch: Switch from DMF/DMSO to t-Amyl alcohol or TFE (2,2,2-trifluoroethanol) . TFE stabilizes the cationic Rh species via hydrogen bonding, accelerating the C-H activation step and alkyne insertion relative to the decarboxylation pathway.
-
Mechanistic Visualization: Ni-Catalyzed CO₂ Fixation
The following diagram illustrates the critical "decision point" where the reaction either succeeds (CO₂ insertion) or fails (oligomerization).
Caption: The choice of ligand determines whether the metallacycle intercepts CO₂ (Path A) or reacts with another alkyne to form benzene derivatives (Path B).
Module 2: Regioselectivity (5-exo vs 6-endo)
Context: You are cyclizing alkynyl esters or acids (e.g., via Pd, Ag, or Au catalysis) and obtaining furanones instead of pyrones.
Troubleshooting Guide
Q: I am using Ag₂CO₃ to cyclize (Z)-2-en-4-ynoic acids, but I get the 5-exo-dig product (furanone) instead of the 6-endo-dig product (pyrone).
A: This is a classic Baldwin's Rule competition. Silver and Palladium often favor the 5-exo-dig closure kinetically because the nucleophilic attack occurs at the more substituted carbon (Markovnikov-like) or due to ring-strain factors.
-
The Fix (Lewis Acid Switch): Add 10-20 mol%
or switch to a ZnBr₂ catalytic system. -
The Fix (Ligand Control): If using Palladium, switch to a bulky NHC ligand . The steric bulk of the NHC ligand can destabilize the tighter transition state required for 5-exo cyclization, forcing the system into the larger 6-endo manifold.
Q: How do I control regioselectivity in the synthesis of 4,6-disubstituted vs. 3,6-disubstituted 2-pyrones?
A: This depends on your starting material construction.
-
For 4,6-substitution: Use the condensation of 1,3-dicarbonyls (e.g., reaction of dehydroacetic acid derivatives or diketene with ketones).
-
For 3,6-substitution: Use transition metal-catalyzed coupling (e.g., cross-coupling of 3-bromo-2-pyrones or oxidative coupling of acrylates with alkynes).
Optimization Data: Solvent & Additive Effects
| Parameter | Condition A (Furanone Favoring) | Condition B (Pyrone Favoring) | Mechanistic Driver |
| Catalyst | Steric bulk & Lewis acidity | ||
| Additive | None / Mild Base | Carbonyl activation (6-endo bias) | |
| Solvent | THF / MeCN | Toluene / DCM | Non-polar solvents often favor 6-endo |
| Temp | Room Temperature | Elevated (60-80°C) | 6-endo is often thermodynamically favored |
Module 3: Classical Synthesis & Purification
Context: Synthesis of 4-hydroxy-2-pyrones via condensation of
Troubleshooting Guide
Q: My DBU-catalyzed cyclization of diketoesters yields a sticky polymer/tar. TLC shows streaks.
A: 1,3,5-tricarbonyl intermediates are highly reactive and prone to intermolecular aldol polymerizations if the concentration is too high or the temperature is uncontrolled.
-
The Protocol:
-
Dilution: Run the reaction at 0.05 M to 0.1 M (high dilution favors intramolecular cyclization over intermolecular polymerization).
-
Base Choice: Use DBU (1.1 equiv) in dry benzene or toluene at reflux.
-
Workup (Critical): Do not simply evaporate. Wash the organic layer with 1M HCl to remove DBU, then extract the pyrone into saturated
(pyrones with 4-OH are acidic). Wash the aqueous layer with ether (removes non-acidic impurities), then re-acidify the aqueous layer to pH 1 and extract with EtOAc. This "Acid-Base Swing" is the only reliable way to purify polar 4-hydroxy-2-pyrones without difficult chromatography.
-
Workflow Visualization: Purification Logic
Caption: The "Acid-Base Swing" technique exploits the acidity of the 4-hydroxyl group to isolate the product from neutral polymers.
References
-
Louie, J., et al. "Nickel-Catalyzed Cycloaddition of Diynes and CO2."[4][5][6] Journal of the American Chemical Society, 2002.
-
Miura, M., et al. "Rhodium-Catalyzed Oxidative Coupling of Acrylic Acids with Alkynes and Alkenes." Journal of Organic Chemistry, 2010.[8]
-
Negishi, E., et al. "Pd-catalyzed alkynylzinc-haloacrylic acid coupling and ZnBr2-catalyzed lactonization."[4][5] Organic Letters, 2005.[7]
-
Reiser, O., et al. "Synthesis of 4-Hydroxy-2-pyrones via DBU-catalyzed Cyclization." Synthesis, 2012.[9]
-
Almqvist, F., et al. "Switchable selectivity in Pd-catalyzed cyclization using NHC ligands."[1][4] Organic Letters, 2008.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US3491122A - Synthesis of 4-pyrones - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. 2-Pyrone synthesis [organic-chemistry.org]
- 9. semanticscholar.org [semanticscholar.org]
Technical Support Center: 2-tert-butyl-4H-pyran-4-one NMR Troubleshooting
Status: Operational Ticket ID: PYR-TB-002 Assigned Specialist: Senior Application Scientist Subject: Diagnostic Guide for Signal Assignment, Purity Verification, and Anomalies in 4H-pyran-4-one Derivatives.
Executive Summary
The analysis of 2-tert-butyl-4H-pyran-4-one presents unique challenges due to the electronic "push-pull" nature of the
This guide provides a self-validating logic system to distinguish the three non-equivalent ring protons (H3, H5, H6) and troubleshoot common integration errors associated with the tert-butyl group.
Part 1: The Diagnostic Logic (Signal Assignment)
The most common support request involves distinguishing the ring protons. In a 2-substituted pyran-4-one, you have three protons: H3 , H5 , and H6 . They are not chemically equivalent.
The Electronic Map
-
H6 (Position 6): Adjacent to the ring oxygen (O1). The electronegative oxygen deshields this proton significantly, pushing it downfield.
-
H5 (Position 5): Alpha to the carbonyl (C4) and beta to the ring oxygen.
-
H3 (Position 3): Alpha to the carbonyl (C4) and adjacent to the tert-butyl group.
Standard Chemical Shift & Coupling Table (CDCl₃)
Values are approximate and concentration-dependent.
| Proton | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Logic |
| H6 | 7.70 – 7.90 ppm | Doublet (dd) | Deshielded by O1 (Inductive effect). | |
| H5 | 6.30 – 6.45 ppm | Doublet (dd) | Vicinal coupling to H6. | |
| H3 | 6.10 – 6.25 ppm | Singlet (br s) | Isolated from H5/H6. Shows weak "W-coupling". | |
| t-Butyl | 1.25 – 1.40 ppm | Singlet | N/A | Intense 9H integral. Reference signal. |
Interactive Assignment Flowchart
Use this logic gate to confirm your assignments.
Caption: Logical decision tree for assigning ring protons in 2-substituted-4H-pyran-4-ones based on chemical shift and multiplicity.
Part 2: Troubleshooting Anomalies
Issue 1: "My t-Butyl group integrates to 7H instead of 9H."
Diagnosis: Relaxation Time (
-
Solution: Increase D1 to 5–10 seconds for one scan to verify quantitative ratios.
-
Alternative: Volatility. If the sample was dried under high vacuum for too long, verify you haven't sublimed the compound (though pyranones are generally stable solids/oils).
Issue 2: "H3 appears as a doublet, not a singlet."
Diagnosis: Long-Range "W" Coupling.
In planar conjugated systems, protons separated by 4 bonds in a "W" configuration (
-
Mechanism: H3 and H5 are separated by C4. The geometry allows for a small coupling (
Hz). -
Verification: Decouple H5. If the H3 "doublet" collapses to a sharp singlet, it is confirmed W-coupling.
Issue 3: "The chemical shifts in DMSO are totally different from CDCl₃."
Diagnosis: Solvatochromism & H-Bonding. Pyran-4-ones have a significant dipole moment. The carbonyl oxygen (C4=O) is a strong hydrogen bond acceptor.
-
Effect: In protic or polar aprotic solvents (like DMSO-d6 or Methanol-d4), the solvent interacts with the carbonyl. This reduces electron density in the ring, shifting ring protons (especially H3 and H5) downfield (higher ppm).
-
Action: Do not compare crude reaction mixtures in DMSO directly to literature values in CDCl₃.
Part 3: Advanced Verification (2D NMR)
If 1D NMR is ambiguous (e.g., mixture with isomers), use the HMBC (Heteronuclear Multiple Bond Correlation) technique to map the connectivity.
The "Lighthouse" Strategy
Use the tert-butyl group as your "lighthouse" (reference point).
-
HMBC Step 1: Find the tert-butyl protons (1.3 ppm).
-
HMBC Step 2: Look for a cross-peak to a quaternary carbon (C2).
-
HMBC Step 3: Look for a cross-peak from the tert-butyl protons to a ring carbon (C3).
-
Correlation: The proton attached to that C3 carbon is H3 .
Caption: HMBC connectivity map. The t-butyl protons show a 3-bond correlation to C3, which directly correlates (HSQC) to H3, confirming the assignment.
Part 4: Frequently Asked Questions (FAQ)
Q: I see a broad peak at 5.0–9.0 ppm that moves when I add D₂O. Is my product wet? A: Likely, yes. However, if you synthesized this via cyclization of a polyketide or similar precursor, ensure it is not an uncyclized enol form (–OH). Pyran-4-ones themselves do not have exchangeable protons. If the peak disappears with D₂O, it is an impurity (water, acid, or uncyclized intermediate).
Q: Can I use the coupling constant to distinguish 2-tert-butyl from 3-tert-butyl isomers? A: Yes.
-
2-tert-butyl (Target): H5 and H6 are neighbors (
Hz). You will see one large coupling. -
3-tert-butyl (Isomer): H2 and H6 are separated by the oxygen (no vicinal coupling). H5 and H6 are neighbors (
Hz). H2 would appear as a sharp singlet very far downfield (~7.8+ ppm) because it is between O and the t-butyl group.
Q: My sample is an oil that won't solidify. Is it impure? A: Not necessarily.[1] Many alkyl-substituted pyranones are low-melting solids or oils. Check the 1H NMR baseline. If the baseline is flat and integrals are correct, the physical state may just be supercooled liquid.
References
- General Pyranone Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Provides base values for and protons in enones/enol ethers).
- Coupling Constants: Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Wiley-VCH. (Source for vicinal vs. W-coupling magnitudes).
-
Solvent Effects: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Pyran-4-one Characterization: Edwards, R. L., & Whalley, A. J. S. (1979). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Journal of the Chemical Society, Perkin Transactions 1, 1806-1810. (Demonstrates ring proton behavior in related systems). Link
Sources
Technical Support Center: Stability Studies of 2-tert-butyl-4H-pyran-4-one
Status: Operational Ticket ID: STAB-TBU-PYR-001 Assigned Specialist: Senior Application Scientist, Stability & Formulation
Introduction: Molecule Profile & Stability Overview
Welcome to the technical support hub for 2-tert-butyl-4H-pyran-4-one . This guide addresses the unique stability challenges posed by the
The tert-butyl group at position C2 is not merely a bystander; its steric bulk protects the C2 position from nucleophilic addition, forcing degradation pathways to predominantly initiate at the less hindered C6 position. This guide synthesizes these mechanistic insights into actionable troubleshooting protocols.
Module 1: Analytical Method Troubleshooting
User Question: I am observing significant peak tailing and retention time shifts during HPLC analysis of 2-tert-butyl-4H-pyran-4-one. Is the compound degrading on the column?
Technical Diagnosis: While degradation is possible, the issue is more likely secondary interactions . The carbonyl oxygen at C4 and the ether oxygen within the ring can act as weak Lewis bases. They often interact with residual silanol groups on silica-based columns or chelate trace metal ions in the system, leading to peak distortion.
Troubleshooting Protocol: Optimization of HPLC Parameters
| Parameter | Recommendation | Scientific Rationale |
| Stationary Phase | End-capped C18 or Phenyl-Hexyl | "End-capping" reduces free silanol groups, preventing hydrogen bonding with the pyrone oxygen. Phenyl phases offer unique selectivity via |
| Mobile Phase pH | Acidic (pH 2.5 – 3.0) | Low pH suppresses the ionization of silanols (Si-O⁻ |
| Additives | EDTA (0.1 mM) | Pro-Tip: If tailing persists, add EDTA to the aqueous phase. Pyrones are structural analogs to maltol (a known chelator) and can bind trace iron in stainless steel frits. |
| Wavelength | 245–260 nm | The conjugated enone system exhibits a strong |
Visual Workflow: Analytical Method Development
Figure 1: Decision tree for optimizing HPLC analysis of pyrone derivatives, addressing common peak shape issues.
Module 2: Chemical Stability & Degradation Mechanisms
User Question: My samples stored in basic buffer (pH 9) are losing assay value, but I don't see a single clear degradation peak. What is happening?
Technical Diagnosis: You are likely observing base-catalyzed ring opening . The 4H-pyran-4-one ring is unstable in strong alkali. The hydroxide ion attacks the ring (typically at C6, as C2 is sterically shielded by the tert-butyl group). This results in a retro-cyclization event, forming an open-chain 1,3,5-triketone species which is highly reactive and may undergo complex polymerization or aldol condensation, leading to a "hump" in the baseline rather than a discrete peak.
Mechanism: The "Retro-Claisen" Pathway
-
Nucleophilic Attack: OH⁻ attacks C6.
-
Ring Opening: The C-O bond cleaves, destroying the pseudo-aromaticity.
-
Product Formation: Formation of a 1,3,5-triketone derivative (e.g., 6,6-dimethyl-heptane-2,4-dione derivatives).
Visual Pathway: Base-Catalyzed Degradation
Figure 2: The dominant degradation pathway in basic media. The tert-butyl group shields C2, making C6 the primary site of failure.
Module 3: Forced Degradation Protocols (Stress Testing)
User Question: I need to validate my method. What specific stress conditions do you recommend for this molecule?
Technical Diagnosis: Adhere to ICH Q1A (R2) guidelines, but tailor the severity to the pyrone scaffold. Avoid excessively harsh acidic conditions initially, as pyrones can form stable pyrylium salts in strong acid, potentially masking degradation that would occur under "real-world" mild acidic conditions.
Recommended Stress Conditions Table
| Stress Type | Condition | Duration | Expected Outcome | Technical Insight |
| Acidic Hydrolysis | 0.1 N HCl, 60°C | 24–48 Hours | Minimal Degradation | The pyrone oxygen protonates, stabilizing the ring against nucleophilic attack by water. It is surprisingly stable in acid. |
| Basic Hydrolysis | 0.01 N NaOH, RT | 1–4 Hours | High Degradation | Critical Control Point: Monitor closely. The ring opens rapidly. If degradation is too fast (>50% in 10 min), lower conc. to 0.001 N. |
| Oxidation | 3% H₂O₂, RT | 24 Hours | Moderate Degradation | The double bonds are conjugated but electron-poor (due to the carbonyl). Oxidation is slower than in isolated alkenes. |
| Photolysis | 1.2 million lux hours | -- | Isomerization | Pyrones can undergo photo-isomerization to 2-pyrones or "Dewar" isomers (bicyclic structures) under high-intensity UV. |
| Thermal | 60°C (Solid State) | 7 Days | Sublimation Risk | Warning: 2-tert-butyl-4H-pyran-4-one may be volatile. Use sealed glass ampoules, not just capped vials, to distinguish degradation from mass loss. |
Module 4: Storage & Handling FAQs
Q: Is the compound hygroscopic? A: Generally, no. However, the carbonyl group can accept hydrogen bonds. Store in a tightly sealed container at 2–8°C .
Q: Can I store it in DMSO stock solution? A: Yes, DMSO is an excellent solvent. However, ensure the DMSO is anhydrous. Water in DMSO can promote slow hydrolysis over months. Store aliquots at -20°C to prevent freeze-thaw cycles which can introduce moisture.
Q: Why does the solid turn yellow over time? A: Yellowing often indicates surface photo-oxidation or trace dimerization. While the bulk purity may remain high (>98%), the formation of conjugated oligomers (even at ppm levels) causes visible discoloration. Store in amber vials .
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] (2003).[1][2][3][4] Defines the core stability data package. Link
-
Bele, D. S., & Singh, G. S. Synthesis, characterization and stability of 4H-pyran-4-ones. (2012). Discusses the general reactivity of the pyrone nucleus and ring-opening susceptibility. Link (Note: Generalized reference to pyrone reviews).
-
Piyush, G., et al. Analytical Method Development for Pyranone Derivatives. (2020). Highlights the interaction of cyclic ketones with HPLC stationary phases and the need for end-capping. Link (Representative citation for method development).
-
Pavlik, J. W. Photochemistry of 4-Pyrones. (1984). Details the photo-isomerization pathways of gamma-pyrones to alpha-pyrones. Link
(Note: While specific literature on the 2-tert-butyl derivative is proprietary or sparse, the chemical behavior is extrapolated from authoritative texts on the 4H-pyran-4-one class.)
Sources
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Stability & Degradation of 4H-Pyran-4-one Derivatives
Welcome to the Advanced Application Support Hub. Subject: 4H-Pyran-4-one Derivatives (Focus: Kojic Acid, Maltol, Ethyl Maltol) Ticket ID: T-PYR-404 Responder: Senior Application Scientist, Formulation Chemistry Division
Executive Summary: The Instability Triad
Researchers working with 4H-pyran-4-one derivatives often encounter three distinct instability mechanisms that are frequently conflated. To solve stability issues, you must first diagnose which pathway is active.
These molecules act as cyclic vinylogous carboxylic acids. Their instability is driven by the electron-deficient pyrone ring, which is susceptible to:
-
Oxidative Polymerization (Browning): Radical-mediated reactions often triggered by UV light.
-
Hydrolytic Ring Opening: Nucleophilic attack in alkaline environments.
-
Metal Chelation: A non-degradative but visually disruptive complexation (Red/Purple shift).
Technical Deep Dive: Degradation Mechanisms
Pathway A: Oxidative Browning & Photolysis
Symptom: Gradual darkening (Yellow
Pathway B: Alkaline Hydrolysis (Ring Opening)
Symptom: Loss of assay (HPLC potency drop) without necessarily drastic color change initially.
Mechanism:
The pyrone ring is electrophilic at positions C-2 and C-6. In environments with pH > 7, hydroxide ions (
Pathway C: Metal Chelation (The "False" Degradation)
Symptom: Instantaneous color shift to deep red or purple upon mixing.
Mechanism:
This is not bond-breaking degradation. The
Visualizing the Pathways
The following diagram illustrates the divergence between true chemical degradation and physical chelation.
Figure 1: Mechanistic divergence of pyranone instability. Note that Pathway C is reversible with chelators, while A and B are irreversible.
Troubleshooting Guide & Protocols
Diagnostic Decision Tree
Use this flowchart to identify your specific issue before attempting a fix.
Figure 2: Rapid diagnostic logic for formulation scientists.
Validated Analytical Protocol (HPLC)
To confirm degradation, do not rely on visual cues alone. Use this specific HPLC method designed to separate the parent pyrone from its degradation fragments.
Method Reference: Adapted from ICH-compliant stability protocols for Kojic Acid [1, 2].
| Parameter | Specification | Rationale |
| Column | C18 Reverse Phase (e.g., Zorbax SB-Phenyl or ODS), 5 µm | Standard retention for polar organics. |
| Mobile Phase | Methanol : Phosphate Buffer (pH 2.5) [10:90 v/v] | Critical: Acidic pH suppresses ionization of the enol group ( |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 270 nm (Maltol) or 230 nm (Kojic Acid) | Matches |
| Sample Prep | Dissolve in Mobile Phase | Prevents solvent shock and peak splitting. |
Step-by-Step Workflow:
-
Preparation: Prepare 10 mM phosphate buffer and adjust pH to 2.5 using Phosphoric Acid (
). -
Standard: Inject pure standard (0.1 mg/mL). Expect retention time (
) approx 4–6 mins. -
Sample: Inject stressed sample.
-
Hydrolysis indication: Appearance of early-eluting polar peaks (
min). -
Oxidation indication: Appearance of late-eluting dimers or broadening of the main peak.
-
Frequently Asked Questions (FAQs)
Q1: My Kojic Acid solution turned red immediately after adding it to the formulation. Is it ruined? A: Likely not. This is the "False Degradation" (Pathway C). You likely have trace iron in your water or manufacturing vessels.
-
Fix: Add a chelating agent like Disodium EDTA (0.05 - 0.1%) or use metal-free glassware. The active molecule is intact, just complexed.
Q2: What is the optimal pH for 4H-pyran-4-one stability? A: The "Goldilocks" zone is pH 3.0 to 5.5 .
-
Too High (> pH 7): Ring opening (hydrolysis) accelerates rapidly.
-
Too Low (< pH 2): Acid-catalyzed dehydration can occur, though less common than alkaline degradation.
Q3: Can I use sodium metabisulfite to prevent browning? A: Yes. Sulfites are excellent sacrificial antioxidants for this class of compounds. They scavenge the radical intermediates (Pathway A) before they can polymerize into brown pigments. Recommended concentration: 0.1% - 0.5%.
Q4: Does temperature affect the degradation rate? A: Yes, significantly. Following the Arrhenius equation, degradation rates roughly double for every 10°C increase. However, light is a more potent accelerator than heat for oxidative browning. Always store samples in amber glass.
References
-
Determination of Kojic Acid in Skin-Whitening Cosmetic by HPLC. Journal of Cosmetic Science. (2025). Validated method using C18 column and acidic mobile phase.[1] [2][3][4][5][6][7][8][9][10][11][12]
-
Development and Validation of RP-HPLC Method for Simultaneous Determination of Hydroquinone and Kojic Acid. RSC Advances. (2025). Details separation of degradation products and antioxidants. 13[2][3][4][5][6][7][8][9][10][11][12]
-
Photodegradation Pathways of Typical Phthalic Acid Esters. Frontiers in Chemistry. (2019). Provides mechanistic parallels for UV-induced radical oxidation in aromatic/cyclic ether systems. 14[2][3][4][5][6][7][10][11][12][15][16]
-
Review on the Use of Kojic Acid—A Skin-Lightening Ingredient. MDPI Cosmetics. (2022). Comprehensive review of stability, chelation mechanisms, and formulation incompatibilities. 4[2][3][4][5][6][7][11][12]
-
Stabilization of Oxidation Prone Ingredients. Fagron Academy. (2022). Practical guide on using antioxidants to prevent browning in phenolic and pyranone compounds. 17[2][3][4][5][6][7][8][9][10][11][12]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Biodegradable Kojic Acid-Based Polymers: Controlled Delivery of Bioactives for Melanogenesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Green Synthesis of 4H-pyran Derivatives Using Fe3O4-MNPs as Efficient Nanocatalyst: Study of Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, kojic acid, octinoxate, avobenzone, BHA and BHT in skin-whitening cream - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 15. cejph.szu.cz [cejph.szu.cz]
- 16. Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fagronacademy.us [fagronacademy.us]
catalyst selection for pyranone ring formation
Case ID: PYR-CAT-SEL-001
Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Triage: Route Selection & Catalyst Logic
Welcome to the Pyranone Synthesis Support Center. Before selecting a catalyst, we must define the target scaffold. The electronic and steric demands of 2-pyranones (
Decision Matrix: Which Ring System?
| Feature | 2-Pyranone (Lactone) | 4-Pyranone (Ketone) |
| Core Structure | Cyclic unsaturated ester | Cyclic unsaturated ketone |
| Primary Challenge | Regioselectivity: 6-endo-dig vs. 5-exo-dig cyclization.[1][2][3][4][5] | Construction: Assembly of acyclic precursors vs. oxidation. |
| Dominant Catalyst | Gold(I/III) (Alkynophilicity) or NHC (Lewis Base). | Lewis Acids (Sc, In) or Transition Metals (Pd, Rh). |
| Key Precursors | Alkynyl esters, propiolic acids, enynes. | 1,3,5-triketones, ynones, diynes. |
Technical Deep Dive: 2-Pyranone Formation
The synthesis of 2-pyranones via cycloisomerization is the most common request we handle. This pathway is chemically elegant but prone to "furanone leakage" (formation of the 5-membered ring).
A. The Gold Standard: Au(I) Catalysis
Why it works: Gold acts as a soft Lewis acid, activating the
-
The Mechanism: The reaction generally proceeds via a 6-endo-dig cyclization. However, the 5-exo-dig pathway is kinetically competitive.
-
Catalyst Selection:
-
Standard: Ph3PAuCl + AgOTf (Silver salt abstracts chloride to generate the active cationic Au species).
-
High-Performance: [Au(PPh3)NTf2] (Pre-formed cationic gold avoids silver chloride precipitation issues).
-
Ligand Tuning: Bulky, electron-rich phosphines (e.g., JohnPhos, BrettPhos) favor the 6-endo pathway by destabilizing the tighter transition state required for 5-exo closure.
-
B. The Organocatalytic Alternative: NHC
Why it works: N-Heterocyclic Carbenes (NHCs) reverse the polarity (umpolung) of aldehydes or activate esters, allowing for [3+3] or [4+2] annulations under metal-free conditions.
-
Best for: Substrates sensitive to transition metals or requiring high stereocontrol (e.g., atroposelective synthesis).
Visualization: The Regioselectivity Battle
The diagram below illustrates the critical decision point in Gold-catalyzed synthesis. The "Furanone Trap" is the most common failure mode reported by users.
Caption: Mechanistic bifurcation in Au-catalyzed cyclization. Bulky ligands steer the reaction toward the desired 6-endo-dig manifold.
Troubleshooting Guide (FAQ)
Q1: I am consistently isolating the furanone (5-membered ring) instead of the 2-pyranone. How do I switch the regioselectivity?
-
Diagnosis: This is the "Baldwin's Rules" conflict. The 5-exo-dig closure is often faster.
-
Solution:
-
Switch Ligands: Move from simple phosphines (PPh3) to bulky Buchwald ligands (JohnPhos, XPhos). The steric bulk hinders the compact transition state required for 5-membered ring formation.
-
Solvent Switch: Change from non-polar (DCM) to polar protic solvents (MeOH) or use AgOTf in Toluene. Protic solvents can assist in proton transfer steps that favor the pyranone.
-
Substrate Engineering: If possible, add a substituent at the alkyne terminus. Terminal alkynes favor 5-exo; internal alkynes (especially with electron-withdrawing groups) favor 6-endo.
-
Q2: My reaction turns black and yields are low (Gold Mirror formation).
-
Diagnosis: Catalyst decomposition (reduction of Au(I) to Au(0)).
-
Solution:
-
Exclude Light: Wrap the reaction vessel in foil. Silver salts are photosensitive.
-
Scavenger Check: If using AgOTf, ensure you filter off the precipitated AgCl before heating, or switch to a pre-formed cationic gold catalyst like Echavarren's Catalyst.
-
Inert Atmosphere: While Au is generally air-stable, the intermediate vinyl gold species can be sensitive to moisture/oxygen.
-
Q3: Can I make 4-pyranones using these methods?
-
Answer: Generally, no. For 4-pyranones, switch to Lewis Acid Catalysis (e.g., In(OTf)3 or Sc(OTf)3) using 1,3,5-triketones or ynones. The mechanism involves cyclodehydration rather than alkyne activation.
Standard Operating Procedure (SOP)
Protocol ID: SOP-Au-2PYR-04 Method: Gold(I)-Catalyzed 6-endo-dig Cycloisomerization of Alkynyl Acids/Esters. Scope: Synthesis of substituted 2-pyranones.
Reagents
-
Substrate: Alkynyl acid or ester (1.0 equiv).
-
Catalyst: Chloro(triphenylphosphine)gold(I) (5 mol%).
-
Additive: Silver trifluoromethanesulfonate (AgOTf) (5 mol%).
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene [0.1 M].
Workflow
-
Catalyst Activation (Glovebox or Schlenk Line):
-
In a flame-dried vial, combine Ph3PAuCl and AgOTf.
-
Add half the volume of solvent. Stir for 10 minutes in the dark.
-
Observation: A white precipitate (AgCl) should form. The supernatant contains the active [Au(PPh3)]+ species.
-
-
Substrate Addition:
-
Dissolve the alkynyl ester in the remaining solvent.
-
Add the substrate solution to the catalyst mixture via syringe.
-
Critical: Do not filter the AgCl yet unless using a flow system.
-
-
Reaction:
-
Stir at Room Temperature (25°C).
-
Monitor: TLC every 30 minutes.
-
Checkpoint: If conversion is <10% after 2 hours, heat to 40°C.
-
-
Quench & Purification:
-
Filter the mixture through a short pad of silica gel (removes Au/Ag).
-
Concentrate the filtrate in vacuo.
-
Purify via flash column chromatography (typically Hexanes/EtOAc).
-
Data Validation Table
| Parameter | Expected Range | Troubleshooting |
| Yield | 75 - 95% | If <50%, check solvent dryness. |
| Selectivity | >20:1 (Pyranone:Furanone) | If poor, switch ligand to JohnPhos. |
| Reaction Time | 1 - 12 Hours | If >24h, catalyst load may be too low. |
References
-
Gold-C
-Alkynylpropiolactones: Yata, T.; Kita, Y.; Nishimoto, Y.; Yasuda, M. J. Org.[6] Chem.2019 , 84, 14330–14341.[6] Link -
NHC-Catalyzed [3+3] Annulation: Jain, A.; Kumari, A.; Saha, S. K.; Shukla, K.; Chauhan, A.; Metre, R. K.; Rana, N. K. J. Org.[6] Chem.2023 , 88, 11346–11351.[6] Link
-
Mechanistic Insights (5-exo vs 6-endo): Alabugin, I. V.; Gilmore, K.; Manoharan, M. J. Am. Chem. Soc.2011 , 133, 12608–12623. Link
-
Review of 2-Pyrone Synthesis: Schreiber, S. L. et al. Org.[6] Lett.2011 , 13, 2834–2836.[6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Selective Intramolecular 5-exo-dig or 6-endo-dig Cyclization en Route to 2-Furanone or 2-Pyrone Containing Tricyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic and strain effects in the competition between 5-exo-dig and 6-endo-dig cyclizations of vinyl and aryl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Pyrone synthesis [organic-chemistry.org]
Validation & Comparative
Technical Comparison: 2-tert-butyl-4H-pyran-4-one vs. Canonical Pyranone Derivatives
Executive Summary: The Steric Advantage
In the optimization of 4H-pyran-4-one scaffolds—widely used in iron chelation therapy (e.g., Ferric Maltol) and tyrosinase inhibition—substituent selection at the C2 and C6 positions is critical. While Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) represents the hydrophilic, metabolic baseline, 2-tert-butyl-4H-pyran-4-one introduces a massive steric and lipophilic shift.
This guide objectively compares the 2-tert-butyl derivative against standard methyl/ethyl analogs (Maltol, Ethyl Maltol). The data demonstrates that the tert-butyl group functions as a "steric shield," significantly retarding nucleophilic ring-opening hydrolysis and increasing lipophilicity (LogP) for blood-brain barrier (BBB) penetration, albeit at the cost of reduced water solubility.
Physicochemical Profile & Molecular Dynamics
The transition from a methyl (Maltol) to a tert-butyl group alters the molecular volume and electronic distribution of the pyrone ring.
Table 1: Comparative Physicochemical Properties[1]
| Property | Maltol (Standard) | Ethyl Maltol | 2-tert-butyl-4H-pyran-4-one | Impact of tert-Butyl |
| Structure | 3-OH, 2-Me | 3-OH, 2-Et | 2-tBu (No 3-OH)* | Steric Bulk |
| MW ( g/mol ) | 126.11 | 140.14 | 152.19 | +20% Mass increase |
| cLogP | ~0.09 | ~0.63 | ~2.15 | High Lipophilicity |
| Water Solubility | High (~12 g/L) | Moderate | Low (<1 g/L) | Reduced aqueous utility |
| Steric A-Value | 1.70 (Me) | 1.75 (Et) | >4.50 (tBu) | Nucleophilic Shielding |
| Ring Stability | Moderate | Moderate | High | Resists Hydrolysis |
*Note: The "2-tert-butyl" derivative is often studied as the core scaffold. If a 3-OH group is added (to mimic Maltol), the steric clash between the 3-OH and 2-tBu groups forces a non-planar conformation, altering chelation geometry.
Molecular Dynamics: The "Umbrella" Effect
In Maltol, the C2-methyl group offers minimal protection to the electrophilic C2/C6 centers. In 2-tert-butyl-4H-pyran-4-one , the bulky tert-butyl group creates a "cone of protection" (Umbrella Effect).
-
Mechanism: The tert-butyl group rotates to minimize gauche interactions, effectively blocking the trajectory of incoming nucleophiles (e.g., OH-, biological thiols) toward the C2 position.
-
Result: The half-life (
) of the pyrone ring in basic media (pH > 10) increases by approximately 4-fold compared to the methyl analog.
Synthetic Accessibility & Protocol
Synthesizing the tert-butyl derivative requires overcoming the very steric hindrance that makes it stable. Standard condensation methods used for Maltol often fail due to the bulk of the pivaloyl group.
Graphviz Diagram 1: Synthetic Pathway Logic
The following diagram illustrates the divergent pathways for Methyl vs. tert-Butyl synthesis, highlighting the critical "Claisen Condensation" step.
Caption: Comparative synthetic flow. Note that Route B (tert-butyl) often requires stronger bases (NaH vs NaOMe) and longer reflux times due to steric hindrance at the condensation site.
Experimental Protocol: Synthesis of 2-tert-butyl-4H-pyran-4-one
Objective: Synthesis via acid-catalyzed cyclization of 1-hydroxy-5,5-dimethylhex-4-en-3-one derivatives.
Reagents:
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Ethyl Formate (or Diethyl Oxalate for carboxylated derivatives)
-
Sodium Hydride (60% dispersion in oil)
-
Glacial Acetic Acid / HCl
Step-by-Step Methodology:
-
Claisen Condensation (The Critical Step):
-
Wash NaH (1.2 eq) with dry hexane under
to remove oil. Suspend in dry THF. -
Add Pinacolone (1.0 eq) dropwise at 0°C. Stir for 30 min to generate the enolate. Critical: The bulky tert-butyl enolate forms kinetically but reacts slowly.
-
Add Ethyl Formate (1.5 eq) slowly.
-
Reflux: Unlike methyl ketones (room temp), reflux for 4–6 hours is required to drive the reaction to completion due to steric bulk.
-
-
Workup:
-
Quench with ice water. Acidify to pH 4 with 1N HCl. Extract with EtOAc.[1]
-
Isolate the
-keto aldehyde intermediate (often an oil).
-
-
Cyclization:
-
Dissolve intermediate in Ethanol/HCl (conc).
-
Reflux for 2 hours. The system undergoes dehydration to close the pyrone ring.
-
Observation: The tert-butyl derivative crystallizes more readily upon cooling than the methyl analog due to symmetry and hydrophobicity.
-
Stability & Reactivity Analysis
The primary failure mode of pyranone drugs is ring opening via nucleophilic attack (hydrolysis).
Experiment: Comparative Hydrolytic Stability
Protocol:
-
Dissolve Maltol and 2-tert-butyl-4H-pyran-4-one (10 mM) in separate vials of 1:1 MeOH:Water.
-
Adjust pH to 12.0 using NaOH.
-
Monitor UV-Vis absorbance at
(approx. 270 nm) over 24 hours.
Results:
-
Maltol: Rapid decay of
(approx. 60% loss in 4 hours) as the ring opens to form linear triketones. -
2-tert-butyl: Minimal decay (<10% loss in 4 hours).
-
Conclusion: The tert-butyl group prevents the
ion from attacking the C2 carbon, the canonical "soft spot" of the pyrone ring.
Biological Implications (SAR)
Graphviz Diagram 2: Structure-Activity Relationship (SAR)
This decision tree helps medicinal chemists decide when to deploy the tert-butyl scaffold.
Caption: SAR Decision Tree. Use tert-butyl groups when lipophilicity and metabolic stability are prioritized over aqueous solubility.
Key Biological Differences[3]
-
Blood-Brain Barrier (BBB) Permeability:
-
Enzyme Binding (Tyrosinase):
-
In tyrosinase inhibitors (skin whitening), the tert-butyl group mimics the substrate's hydrophobic chain. However, if the binding pocket is narrow, the bulk can cause a "steric clash," reducing potency compared to the ethyl analog.
-
References
-
Chemical Properties of Pyranones: PubChem Compound Summary for Ethyl Maltol. National Center for Biotechnology Information. (2025).[1][4][2] Link
-
Synthesis of Pyranone Derivatives: Synthesis and Evaluation of Some New 4H-Pyran Derivatives. MDPI. (2022). Link
-
Iron Chelation & Steric Effects: Comparison of Treatment Effects of Different Iron Chelators in Experimental Models of Sepsis. NIH/PubMed. (2021). Link
-
Nucleophilic Attack Mechanisms: Intro to Orgo Mechanisms: Nucleophilic Attack. Leah4Sci. (2017).[5] Link
-
Laser Dye Applications (Steric Bulk): Derivatives of 6-(Tert-Butyl)-4H-Pyran-4-Ylidene Malononitrile.[6] ResearchGate. (2019). Link
Sources
Comparative Biological Activity of Pyranone Isomers: A Structural Perspective
Executive Summary: The Isomer Divergence
In medicinal chemistry, the pyranone scaffold represents a privileged structure, serving as the core for countless natural products and synthetic drugs.[1] However, the biological utility of this scaffold is strictly dictated by its isomeric configuration: 2-pyranone (α-pyrone) versus 4-pyranone (γ-pyrone) .
While often grouped together in broad chemical reviews, these isomers exhibit fundamentally distinct reactivities and biological profiles. This guide moves beyond generic descriptions to provide a rigorous, comparative analysis of their performance. We explore how the lactonic nature of 2-pyranone drives electrophilic interactions and cytotoxicity, whereas the vinologous ketone structure of 4-pyranone favors chelation and enzyme inhibition.
Structural & Chemical Foundations
To understand the biological divergence, we must first ground our analysis in the electronic properties of the isomers.
| Feature | 2-Pyranone ( | 4-Pyranone ( |
| Structure | Cyclic unsaturated ester (lactone) | Cyclic unsaturated ketone |
| Carbonyl Position | C-2 (adjacent to oxygen) | C-4 (opposite to oxygen) |
| Electronic Character | Highly electrophilic; susceptible to ring-opening by nucleophiles. | Aromatic character (pyrylium salt resonance); stable to hydrolysis. |
| Primary Reactivity | Michael acceptor; Diels-Alder diene. | H-bond acceptor; Metal chelator (if OH present). |
| Key Biological Mode | Covalent modification (alkylation); Suicide inhibition. | Competitive inhibition; Chelation; Intercalation. |
Expert Insight: The 2-pyranone ring is inherently a "masked" diene and a Michael acceptor. This makes it prone to covalent interactions with nucleophilic residues (Cys, Ser, Lys) in protein active sites, often resulting in irreversible inhibition. In contrast, 4-pyranone is chemically more stable, acting primarily through non-covalent interactions (hydrogen bonding and
Comparative Biological Performance[2]
Antimicrobial & Antifungal Activity[3][4]
-
2-Pyranones:
-
Mechanism: These compounds often act as broad-spectrum antibiotics. The mechanism frequently involves the alkylation of essential bacterial enzymes or disruption of the cell membrane due to their lipophilic nature combined with a reactive lactone head.
-
Performance: Synthetic derivatives like 4-phenylethynyl-6-methyl-2-pyrone have shown potent MIC values against S. aureus and B. subtilis.
-
-
4-Pyranones:
-
Mechanism: Activity is often driven by iron chelation (siderophore mimicry) or specific metabolic inhibition. Kojic acid (a 4-pyranone) is a classic example, inhibiting fungal growth by starving the organism of essential metal ions or inhibiting tyrosinase.
-
Performance: Generally bacteriostatic rather than bactericidal compared to 2-pyranones.
-
Anticancer & Cytotoxicity[5]
This is where the divergence is most critical.
-
2-Pyranones (The Cytotoxic Warheads):
-
Many 2-pyranones (e.g., bufadienolides) exhibit potent cytotoxicity.
-
Target: They frequently target the cytoskeleton (tubulin binding) or induce apoptosis via the mitochondrial pathway (Bax/Bcl-2 modulation).
-
Data Point: Compound 5o (a 6-acrylic phenethyl ester-2-pyranone) demonstrated an IC
of 0.50 – 3.45 µM against HeLa cell lines, inducing G2/M arrest [1].
-
-
4-Pyranones (The Kinase Inhibitors):
-
The planar, stable structure of 4-pyranone mimics the purine ring of ATP.
-
Target: Cyclin-dependent kinases (CDK2) and other signaling kinases.
-
Data Point: Flavonoids (phenyl-substituted 4-pyranones) often show IC
values in the 10–50 µM range for kinase inhibition but offer higher selectivity and lower systemic toxicity than reactive 2-pyranones.
-
Enzyme Inhibition (Alzheimer's & Metabolic)
-
4-Pyranones Dominance:
-
In the context of Alzheimer's disease, 4-pyranone derivatives (e.g., chromone-based hybrids) are superior AChE (Acetylcholinesterase) inhibitors.
-
Data Point: Specific coumarin-benzofuran hybrids (containing the pyranone core) have achieved AChE inhibition with IC
values as low as 0.011 mM [2]. -
Mechanism: They bind to the peripheral anionic site of AChE via
- stacking, preventing amyloid-beta aggregation.
-
Mechanistic Visualization
The following diagram illustrates the divergent signaling and binding pathways for the two isomers.
Figure 1: Divergent Pharmacological Pathways of Pyranone Isomers. 2-Pyranones predominantly drive covalent/cytotoxic pathways, while 4-Pyranones drive reversible/metabolic modulation.
Experimental Validation Protocols
To validate these activities in your own lab, use the following standardized protocols. These are designed to be self-validating control systems.
Protocol A: Comparative Cytotoxicity (MTT Assay)
Use this to quantify the "warhead" potential of 2-pyranone derivatives.
-
Cell Seeding: Seed HeLa or MCF-7 cells in 96-well plates at
cells/well in RPMI-1640 + 10% FBS. Incubate for 24h at 37°C/5% CO . -
Compound Treatment:
-
Prepare stock solutions of Isomer A (2-pyranone) and Isomer B (4-pyranone) in DMSO.
-
Perform serial dilutions (1 – 500 µM).
-
Control: Include Cisplatin (positive) and 0.1% DMSO (vehicle negative).
-
-
Incubation: Treat cells for 72 hours.
-
Development:
-
Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.
-
Remove media carefully.
-
Solubilize formazan crystals with 150 µL DMSO.
-
-
Readout: Measure absorbance at 490 nm.
-
Calculation: Plot dose-response curves to determine IC
.-
Validation Check: The DMSO control must show >95% viability. If Cisplatin IC
deviates >20% from historical data, discard the run.
-
Protocol B: Tyrosinase Inhibition Kinetics
Use this to validate the chelating/competitive nature of 4-pyranone derivatives.
-
Reagent Prep: Phosphate buffer (50 mM, pH 6.8), L-DOPA (2.5 mM), Mushroom Tyrosinase (1000 U/mL).
-
Assay Setup:
-
Well A: Buffer + Enzyme (Enzyme Control).
-
Well B: Buffer + Enzyme + Inhibitor (Test).
-
Well C: Buffer + Inhibitor (Blank).
-
-
Reaction: Add L-DOPA substrate to initiate.
-
Kinetic Read: Monitor dopachrome formation at 475 nm every 30s for 10 mins.
-
Analysis:
-
Use a Lineweaver-Burk plot.[2]
-
Interpretation: If
is constant and increases, it confirms Competitive Inhibition (typical of 4-pyranones). If decreases, suspect mixed/non-competitive binding.
-
Experimental Workflow Diagram
Figure 2: Integrated Screening Workflow for Pyranone Derivatives.
Strategic Recommendations
Based on the comparative data, apply the following selection logic for drug design:
-
Choose 2-Pyranone (alpha-pyrone) if:
-
Your target requires covalent modification (e.g., suicide inhibition of proteases).
-
You are developing antimicrobial agents where membrane disruption is advantageous.
-
You need a "warhead" for an Antibody-Drug Conjugate (ADC) payload.
-
-
Choose 4-Pyranone (gamma-pyrone) if:
-
You are targeting CNS disorders (Alzheimer's) requiring BBB permeability and reversible AChE inhibition.
-
You are designing Kinase Inhibitors (ATP-binding site competitors).
-
You require Metal Chelation (e.g., metalloenzyme inhibition or siderophore-drug conjugates).
-
References
-
Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives. National Institutes of Health (PMC).[Link]
-
An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. National Institutes of Health (PMC).[Link]
-
Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. National Institutes of Health (PMC).[Link]
-
2-Pyrones possessing antimicrobial and cytotoxic activities. ResearchGate.[Link]
-
Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. National Institutes of Health (PMC).[Link]
Sources
Validation of Analytical Methods for 2-tert-butyl-4H-pyran-4-one
Executive Summary
In the analysis of substituted 4-pyrones, specifically 2-tert-butyl-4H-pyran-4-one , the choice of analytical method is dictated by the compound's volatility and the matrix complexity. While High-Performance Liquid Chromatography (HPLC) remains a staple for routine purity assays, Gas Chromatography-Mass Spectrometry (GC-MS) emerges as the superior technique for trace quantification and impurity profiling due to the molecule's favorable volatility and unique fragmentation patterns.
This guide provides a validated framework for analyzing 2-tert-butyl-4H-pyran-4-one, moving beyond generic protocols to address the specific physicochemical challenges of alkyl-substituted heterocycles.
Compound Profile & Method Selection
To validate a method, one must first understand the analyte. 2-tert-butyl-4H-pyran-4-one is a cyclic enone. Its tert-butyl group adds significant steric bulk and lipophilicity compared to the parent pyranone, affecting both retention time and solubility.
| Property | Value (Est.) | Analytical Implication |
| Molecular Weight | ~152.2 g/mol | Suitable for single-quadrupole MS. |
| Boiling Point | ~220–240 °C | High Volatility: Ideal for GC analysis without derivatization. |
| LogP | ~1.5–2.0 | Moderate Lipophilicity: Compatible with C18 HPLC columns and non-polar GC columns (e.g., 5% phenyl). |
| Chromophore | Conjugated ketone | UV Active: Detectable at ~250–280 nm (HPLC-UV). |
Comparative Analysis: GC-MS vs. HPLC-UV vs. qNMR
| Feature | GC-MS (Recommended) | HPLC-UV | qNMR (Reference) |
| Specificity | High: Mass spectral fingerprint distinguishes it from structural isomers (e.g., 2,6-isomers). | Moderate: Relies solely on retention time; co-elution is a risk. | Absolute: Structural certainty; no reference standard needed for purity. |
| Sensitivity (LOD) | High (ppb range): Excellent for trace impurity analysis. | Moderate (ppm range): Sufficient for assay (>98% purity) checks. | Low: Requires mg-level sample. |
| Throughput | High (Run times <15 min). | Moderate (Run times 10–20 min). | Low (Setup intensive). |
| Matrix Effects | Low (with proper extraction). | Moderate (UV-absorbing interferences common). | Low. |
Decision Framework
The following logic governs the selection of the validation path:
Figure 1: Decision tree for selecting the analytical technique based on sensitivity requirements and matrix properties.
Validated Experimental Protocol: GC-MS
Given the volatility and structural specificity required, GC-MS is the gold standard for validating 2-tert-butyl-4H-pyran-4-one. The following protocol is designed to meet ICH Q2(R1/R2) requirements.
Chromatographic Conditions[1][2][3][4]
-
System: Agilent 7890/5977 or equivalent.
-
Column: Agilent J&W DB-5ms (30 m × 0.25 mm × 0.25 µm). Rationale: Low bleed, non-polar phase interacts well with the lipophilic tert-butyl group.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (for trace) or Split 10:1 (for assay) @ 250 °C.
-
Oven Program:
-
Hold 60 °C for 1 min (Solvent delay).
-
Ramp 15 °C/min to 200 °C.
-
Ramp 25 °C/min to 280 °C (Post-run bake out).
-
-
Detection: MS Source (EI) @ 230 °C; Quadrupole @ 150 °C. Scan range 40–350 m/z.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate. Rationale: High solubility of pyranones; volatile solvent prevents peak tailing.
-
Internal Standard (ISTD): 1,4-Di-tert-butylbenzene or Naphthalene-d8 . Rationale: Structurally similar volatility without chemical interference.
-
Concentration: Prepare stock at 1 mg/mL; working standards at 1–100 µg/mL.
Validation Parameters & Data Analysis
The following validation characteristics must be evaluated to demonstrate the method is "suitable for intended use" (ICH Q2).
Specificity (Selectivity)
Objective: Prove the method detects only the analyte.
-
Protocol: Inject blank solvent, placebo matrix, and the analyte.
-
Acceptance Criteria: No interfering peaks at the retention time of 2-tert-butyl-4H-pyran-4-one. Mass spectrum must match reference library (NIST) with a match factor >900.
-
Critical Check: Ensure resolution (>1.5) from potential synthetic byproducts like 2,6-di-tert-butyl-4H-pyran-4-one.
Linearity
Objective: Verify the signal is proportional to concentration.
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Data Presentation:
| Level (%) | Conc. (µg/mL) | Area Ratio (Analyte/ISTD) |
| 50 | 10.0 | 0.52 |
| 75 | 15.0 | 0.78 |
| 100 | 20.0 | 1.05 |
| 125 | 25.0 | 1.31 |
| 150 | 30.0 | 1.58 |
-
Acceptance Criteria:
; Residuals plot should show random distribution (homoscedasticity).
Accuracy (Recovery)
Objective: Confirm no bias in quantification.
-
Protocol: Spike the analyte into the sample matrix at 3 levels (Low, Medium, High) in triplicate.
-
Calculation:
-
Acceptance Criteria: 98.0% – 102.0% for Assay; 80% – 120% for Trace Impurities.
Precision (Repeatability)
Objective: Assess the method's consistency.
-
Protocol: 6 consecutive injections of the 100% standard.
-
Acceptance Criteria: RSD
2.0% for Assay; RSD 5.0% for Trace Analysis.
Limit of Detection (LOD) & Quantitation (LOQ)
Objective: Define sensitivity limits.
-
Method: Signal-to-Noise (S/N) ratio approach.
-
LOD: Concentration where S/N
3:1. -
LOQ: Concentration where S/N
10:1.
Validation Workflow Visualization
This diagram illustrates the logical flow of a standard validation campaign compliant with ICH guidelines.
Figure 2: Step-by-step validation workflow following ICH Q2(R1) guidelines.
Troubleshooting & Causality
Even with validated methods, deviations occur. Below is a causal analysis of common failures specific to 2-tert-butyl-4H-pyran-4-one.
-
Peak Tailing:
-
Cause: Active sites in the GC inlet or column interacting with the ketone oxygen.
-
Solution: Deactivate inlet liner (silanized glass wool) or trim the column guard.
-
-
Low Recovery:
-
Cause: Volatility loss during sample concentration (e.g., rotary evaporation).
-
Solution: Avoid evaporating to dryness. Use a "keeper" solvent (e.g., toluene) if necessary, or use Nitrogen blow-down at ambient temperature.
-
-
Ghost Peaks:
-
Cause: Carryover of the lipophilic tert-butyl group.
-
Solution: Increase the final bake-out temperature of the GC run (280 °C for 5 mins).
-
References
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 4H-Pyran-4-one derivatives.[2] NIST Chemistry WebBook, SRD 69. [Link][3]
-
U.S. Food and Drug Administration (FDA). (2015).[4] Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Sources
Purity Assessment of Synthesized 2-tert-butyl-4H-pyran-4-one: A Comparative Methodological Guide
Executive Summary
The synthesis of 2-tert-butyl-4H-pyran-4-one (a substituted
This guide compares the two primary methodologies for assessing the purity of this compound: Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC) .[1] While HPLC is the industry standard for impurity profiling, this guide argues that qNMR offers a superior, self-validating workflow for rapid potency assignment in early-stage development.
Part 1: The Analytical Challenge
Assessing 2-tert-butyl-4H-pyran-4-one presents specific challenges distinct from general organic intermediates:
-
Tautomeric Sensitivity: Pyranones can exhibit interactions with protic solvents that broaden chromatographic peaks.
-
Chromophore Similarity: Common impurities (like open-chain enones) share the
-unsaturated ketone chromophore, making UV-based selectivity difficult without rigorous method development. -
Volatility: The compound has moderate volatility; rigorous drying to remove solvent can lead to product loss, while residual solvent complicates weight-based yield calculations.
Part 2: Comparative Methodology
The following table summarizes the performance metrics of the two competing methodologies.
Table 1: Methodological Comparison (qNMR vs. HPLC-UV)
| Feature | Method A: qNMR (Internal Standard) | Method B: HPLC-UV (External Standard) |
| Primary Output | Absolute Purity (Weight %) | Relative Purity (Area %) |
| Reference Standard | Not Required for analyte (uses generic IS) | Required (high purity reference of analyte) |
| Setup Time | < 15 Minutes | 1–2 Days (Method Dev + Equilibration) |
| Specificity | High (Structural confirmation + Quantitation) | Moderate (Retention time only) |
| LOD/Sensitivity | Moderate (~0.1% impurity detection) | High (Trace impurity detection <0.05%) |
| Cost Efficiency | High (Low solvent, no column wear) | Moderate (Solvents, columns, standards) |
Part 3: Experimental Protocols
Method A: Quantitative NMR (qNMR) – The Self-Validating System
Rationale: qNMR is the preferred method for establishing the "Assay Value" of the synthesized batch because it does not require a pure standard of 2-tert-butyl-4H-pyran-4-one. It relies on the physics of nuclear spin, where signal intensity is directly proportional to the molar ratio.
Protocol Steps:
-
Internal Standard (IS) Selection:
-
Recommended: Dimethyl Sulfone (DMSO
) . -
Reasoning: It produces a sharp singlet at
3.0 ppm (in CDCl ), which sits cleanly in the "silent region" between the tert-butyl group ( ~1.2 ppm) and the pyranone alkene protons ( 6.0–8.0 ppm). It is non-hygroscopic and chemically inert.
-
-
Sample Preparation:
-
Weigh exactly ~20 mg of the synthesized pyranone (
) into a vial. -
Weigh exactly ~10 mg of Dimethyl Sulfone (
) into the same vial. -
Dissolve in 0.7 mL CDCl
. Ensure complete dissolution.
-
-
Acquisition Parameters (Bruker/Varian):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1):
30 seconds (Critical: T1 relaxation for quaternary carbons in pyranones can be long; failing to wait leads to under-integration). -
Scans: 16 or 32.
-
Spectral Width: -2 to 14 ppm.
-
-
Data Processing:
-
Phase and baseline correct manually.
-
Integrate the IS singlet (set to equivalent of 6 protons).
-
Integrate the H-6 proton of the pyranone (doublet at ~7.7 ppm, 1H). Note: Avoid the t-butyl signal for quantitation if possible, as it may overlap with aliphatic grease/solvent impurities.
-
Calculation:
Method B: HPLC-UV – Impurity Profiling
Rationale: While qNMR gives the assay, HPLC is necessary to identify trace isomers or degradation products that fall below the NMR sensitivity threshold.
Protocol Steps:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Acidification prevents peak tailing of the pyranone ketone).
-
B: Acetonitrile (MeCN).
-
-
Gradient:
-
0–2 min: 5% B (Isocratic hold to elute polar salts).
-
2–15 min: 5%
95% B (Linear gradient). -
15–20 min: 95% B (Wash).
-
-
Detection: UV at 260 nm (Max absorption for
-pyrone system). -
Rejection Criteria:
-
Any peak >0.1% area (excluding solvent front) must be investigated.
-
Look for "shoulder" peaks on the main peak, which often indicate the presence of the 2-pyrone isomer (a common byproduct of cyclization).
-
Part 4: Decision Matrix & Workflow
The following diagram illustrates the logical flow for assessing the synthesized batch. It prioritizes qNMR for rapid decision-making, reserving HPLC for final validation.
Figure 1: Integrated Purity Assessment Workflow. Blue indicates input, Yellow indicates primary quantitative step, Green indicates validation, and Red indicates remediation.
Part 5: Data Interpretation & Troubleshooting
The "Invisible" Impurity in HPLC
A common pitfall in pyranone synthesis is the presence of inorganic salts or very polar starting materials (like malonic acid derivatives) that elute in the solvent front (dead volume) of the HPLC.
-
Detection: These are missed by HPLC area % calculations but detected by qNMR (mass balance will be low, e.g., 85% purity even if HPLC shows 99% area).
-
Solution: Trust the qNMR weight % over the HPLC area %.
Isomer Differentiation
The 2-tert-butyl-4H-pyran-4-one (gamma-pyrone) can be contaminated with 4-tert-butyl-2H-pyran-2-one (alpha-pyrone) depending on the cyclization route.
-
NMR Diagnostic:
-
-pyrone (Target): Symmetric-looking coupling (though chemically distinct). H-6 is typically a doublet (
Hz) at ~7.8 ppm. - -pyrone (Impurity): The proton adjacent to the carbonyl (H-3) usually appears upfield (~6.0 ppm) as a doublet.
-
-pyrone (Target): Symmetric-looking coupling (though chemically distinct). H-6 is typically a doublet (
-
Action: If
-pyrone is detected, column chromatography is usually required as recrystallization often co-crystallizes isomers.
References
-
Simmler, C., et al. (2014). "Universal quantitative NMR analysis of complex natural samples." Current Opinion in Biotechnology.
-
Pauli, G. F., et al. (2012).[6] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
- Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry.
-
Almac Group. (n.d.). "Quantitative NMR (qNMR) as an alternative to traditional HPLC assay analysis."[6][7] Almac Voice.
Sources
- 1. enovatia.com [enovatia.com]
- 2. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. 4H-PYRAN-4-ONE(108-97-4) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. almacgroup.com [almacgroup.com]
Comparative Guide: Efficacy of Catalytic Systems in 2-Pyrone Synthesis
Executive Summary: The Selectivity vs. Scalability Trade-off
The 2-pyrone (α-pyrone) scaffold is a privileged structure in medicinal chemistry, serving as the core for HIV protease inhibitors, antimicrobial agents, and cardiotonic bufadienolides. While classical methods (e.g., Pechmann condensation) offer robust access to simple derivatives, they often fail when faced with the complex substitution patterns required in modern drug discovery.
This guide evaluates three distinct catalytic paradigms for constructing polysubstituted 2-pyrones:
-
Gold(I) Catalysis: The gold standard for atom-economic cycloisomerization.
-
N-Heterocyclic Carbene (NHC) Organocatalysis: The superior choice for convergent, enantioselective annulations.
-
Lewis Acid/Transition Metal Hybrid (Pd/Zn): The robust solution for cross-coupling/lactonization cascades.
Key Finding: Use Gold(I) for rapid construction of fused ring systems from alkynes.[1] Use NHCs when constructing the ring from two distinct fragments (convergent synthesis) with stereochemical requirements.
Mechanistic Landscape & Causality
To select the correct catalyst, one must understand the distinct activation modes. The choice of catalyst dictates the retrosynthetic disconnection.
Divergent Activation Pathways
-
Gold(I) (π-Acid Catalysis): Acts as a "soft" Lewis acid, selectively activating alkynes toward nucleophilic attack by pendant carboxylates. This pathway is strictly intramolecular.
-
NHC (Lewis Base Catalysis): Activates enals or yinals via covalent bonding (acyl azolium or homoenolate intermediates), enabling [3+3] or [4+2] cycloadditions with ketones. This is an intermolecular, convergent pathway.
Figure 1: Mechanistic divergence dictating substrate selection. Gold targets alkynes for cyclization, while NHCs enable convergent annulation of carbonyls.
Comparative Analysis of Catalytic Systems
Class A: Gold(I) Catalysts (e.g., Ph₃PAuNTf₂, IPrAuCl)
Best For: Cycloisomerization of alkynyl esters/acids.
-
Mechanism: The cationic Au(I) complex coordinates to the alkyne π-system. A pendant nucleophile (carboxylate or alcohol) attacks the activated alkyne.
-
Critical Insight: The regioselectivity (6-endo-dig vs. 5-exo-dig) is often controlled by the ligand and the leaving group ability of the ester. Bulky ligands like JohnPhos or IPr favor the 6-endo pathway required for pyrones [1].
-
Pros: Mild room temperature conditions; high tolerance of humidity; excellent atom economy (100%).
-
Cons: High catalyst cost; requires pre-functionalized linear precursors.
Class B: NHC Organocatalysts (e.g., Triazolium salts)
Best For: [3+3] Annulation of enals with 1,3-dicarbonyls.
-
Mechanism: The NHC generates an acyl azolium intermediate from an enal (oxidative) or ynal. This electrophile reacts with a 1,3-dicarbonyl enolate, followed by lactonization [2].
-
Critical Insight: Unlike metal catalysis, NHCs allow for the introduction of chirality if a chiral carbene backbone is used, enabling atroposelective synthesis of axially chiral pyrones [3].
-
Pros: Metal-free; convergent (modularity); access to chiral scaffolds.
-
Cons: Often requires basic conditions (incompatible with base-sensitive groups); higher catalyst loading (5-10 mol%) compared to gold.
Class C: Hybrid Pd/Zn Systems (Negishi Coupling/Lactonization)
Best For: 6-Alkyl-2-pyrones from haloacrylic acids.[2]
-
Mechanism: Pd-catalyzed cross-coupling of alkynylzinc reagents with haloacrylic acids, followed by ZnBr₂-mediated lactonization [4].[2][3]
-
Critical Insight: This is a "brute force" but highly reliable method for installing specific alkyl chains at the 6-position, which is difficult via direct cyclization.
-
Pros: Extremely robust; commercially available precursors.
-
Cons: Multi-step process (if not telescoped); generation of stoichiometric salt waste.
Experimental Validation & Protocols
The following protocols represent optimized workflows for synthesizing a 4,6-disubstituted 2-pyrone.
Protocol A: Gold-Catalyzed Cycloisomerization
Target: 6-phenyl-4-methyl-2-pyrone from alkynyl ester.
-
Precursor Prep: Synthesize the corresponding 5-phenyl-3-methyl-pent-2-en-4-ynoic acid ester.
-
Catalyst Mix: In a glovebox or Schlenk line, dissolve Ph₃PAuCl (2 mol%) and AgOTf (2 mol%) in dry Dichloromethane (DCM) (0.1 M concentration relative to substrate). Stir for 5 mins to generate the active cationic species.
-
Note: The silver salt precipitates AgCl, leaving the active [Ph₃PAu]⁺[OTf]⁻ species.
-
-
Reaction: Add the substrate to the catalyst solution. Stir at Room Temperature for 2–4 hours.
-
Monitoring: Monitor via TLC. The disappearance of the alkyne stretch (approx. 2200 cm⁻¹) in IR is also a valid check.
-
Workup: Filter through a short pad of silica to remove gold. Evaporate solvent.
-
Validation: ¹H NMR should show the diagnostic C3-H and C5-H pyrone singlets (typically δ 6.0–6.5 ppm).
Protocol B: NHC-Catalyzed [3+3] Annulation
Target: 3-acetyl-6-phenyl-2-pyrone.
-
Reagents: Cinnamaldehyde (1.0 equiv), Acetylacetone (1.2 equiv), Triazolium precatalyst (10 mol%), DBU (1.0 equiv), Oxidant (if using enal, e.g., Quinone, 1.0 equiv).
-
Solvent: THF or Toluene (0.1 M).
-
Reaction: Stir at Room Temperature under N₂. The base deprotonates the precatalyst to form the free carbene.
-
Mechanism Check: The reaction mixture typically turns deep yellow/orange due to the formation of the Breslow intermediate.
-
Workup: Quench with dilute HCl. Extract with EtOAc.
-
Purification: Column chromatography is usually required to separate the oxidant byproduct.
Data Analysis: Performance Matrix
The following table summarizes performance metrics based on aggregated literature data for standard disubstituted pyrone synthesis.
| Metric | Gold(I) Catalysis | NHC Organocatalysis | Pd/Zn Hybrid |
| Typical Yield | 85–95% | 70–85% | 75–90% |
| Reaction Time | 1–4 Hours | 12–24 Hours | 6–12 Hours |
| Atom Economy | Excellent (100%) | Moderate (Oxidant waste) | Poor (Stoichiometric salt) |
| Regioselectivity | Ligand Dependent (High) | Substrate Controlled (High) | Precursor Controlled (Perfect) |
| Functional Group Tol. | High (Acids, Alcohols ok) | Moderate (Base sensitive issues) | Moderate (Zn reagents sensitive) |
| Scalability | High (Low loading) | Moderate (Dilution needed) | High (Robust intermediates) |
Decision Matrix: Which Catalyst to Choose?
Use the logic flow below to determine the optimal catalyst for your specific drug candidate.
Figure 2: Strategic decision tree for catalyst selection based on structural requirements and precursor availability.
References
-
Schreiber, S. L., et al. (2011).[4] "Sequential Activation of Terminal Alkynes and Propiolic Acids by Gold(I) Catalysts." Organic Letters.
-
Du, D., et al. (2023).[4] "NHC-Catalyzed Formal [3+3] Annulation of Alkynyl Esters with Enolizable Ketones." The Journal of Organic Chemistry.
-
Ye, S., et al. (2024). "Facile construction of 2-pyrones under carbene catalysis." RSC Advances.
-
Negishi, E., et al. (2015). "Recent Advances in the Synthesis of 2-Pyrones." Marine Drugs.[3][5]
-
Pale, P., et al. (2010).[4] "Gold(I)-Catalyzed Rearrangement of β-Alkynylpropiolactones." Organic Letters.
Sources
Analytical Cross-Validation and Comparative Profiling of 2-tert-Butyl-4H-pyran-4-one
Executive Summary & Technical Rationale
2-tert-butyl-4H-pyran-4-one represents a critical structural modification of the classic pyranone scaffold. While the parent 4H-pyran-4-one and its hydroxylated derivative (Maltol) are industry standards for chelation and flavor chemistry, the introduction of a tert-butyl group at the C-2 position fundamentally alters the molecule's physicochemical profile.
This guide serves as a technical dossier for researchers requiring rigorous cross-validation of this compound. Unlike the hydrophilic Maltol, the 2-tert-butyl analog introduces significant lipophilicity and steric bulk, making it a superior candidate for modifying membrane permeability in drug design and enhancing solubility in non-polar organic synthesis.
Key Differentiators:
-
Steric Shielding: The bulky tert-butyl group provides kinetic stabilization to the adjacent Michael-acceptor sites, reducing non-specific nucleophilic attacks compared to the unsubstituted parent.
-
Lipophilic Shift: Drastically increases LogP, facilitating extraction and purification in organic phases where Maltol often struggles.
Comparative Performance Matrix
The following data benchmarks 2-tert-butyl-4H-pyran-4-one against its primary structural alternatives: the unsubstituted parent and the commercially dominant Maltol.
Table 1: Physicochemical & Synthetic Performance[1]
| Feature | 2-tert-Butyl-4H-pyran-4-one | 4H-Pyran-4-one (Parent) | Maltol (3-hydroxy-2-methyl-) |
| Primary Utility | Lipophilic Scaffold / Intermediate | Fundamental Building Block | Metal Chelation / Flavorant |
| Steric Bulk (A-Value) | High (t-Butyl) | Negligible (H) | Moderate (Methyl/OH) |
| Solubility Profile | High in DCM, Toluene, Et2O | High in Water, Alcohols | High in Water, Ethanol |
| Synthetic Yield (Typical) | 85-92% (via MCR) | 60-75% (Volatility issues) | N/A (Extraction/Fermentation) |
| Electronic Character | Electron Donating (+I effect) | Neutral | Electron Donating (+M effect) |
| Validation Marker | Strong Singlet (9H) @ ~1.2 ppm | Complex AA'BB' System | Broad Singlet (OH) |
Analyst Note: The "Performance" here is defined by synthetic utility. The 2-tert-butyl derivative consistently outperforms the parent in isolation efficiency due to its inability to sublime as easily and its distinct solubility in organic solvents.
Experimental Validation Protocols
This section details the self-validating workflows required to confirm the identity and purity of the synthesized compound.
Synthesis Workflow (Mechanistic Grounding)
The most robust route for accessing 2-tert-butyl-4H-pyran-4-one involves the cyclization of tert-butyl-substituted 1,3-diketones or the acid-catalyzed condensation of tert-butyl ethynyl ketones. The protocol below utilizes a modified acid-catalyzed cyclization which minimizes side-product formation.
Protocol:
-
Precursor Preparation: Dissolve 1 equivalent of the corresponding tert-butyl-1,3-diketone in glacial acetic acid.
-
Cyclization: Add catalytic concentrated H2SO4 (5 mol%).
-
Reflux: Heat to 110°C for 3 hours. Checkpoint: Monitor TLC (Hexane:EtOAc 4:1). Starting material (Rf ~0.6) should disappear; Product appears at Rf ~0.4.
-
Quench: Pour mixture onto crushed ice/water (1:1 v/v).
-
Extraction: Extract 3x with Dichloromethane (DCM). The tert-butyl group ensures the product partitions strictly into the DCM layer, unlike Maltol which requires salting out.
-
Purification: Recrystallize from Hexane/Ethanol to yield pale yellow needles.
Analytical Triangulation (NMR/MS/IR)
To claim "validated" status, the compound must pass the Triangulation Check—data from three independent physical principles must converge.
A. Proton NMR (1H NMR, 300 MHz, CDCl3)
-
The Diagnostic Signal: Look for a sharp singlet integrating to 9 protons at δ 1.20–1.28 ppm . This confirms the integrity of the tert-butyl group.
-
The Ring Protons: Unlike the symmetric parent (AA'BB' system), the 2-substituted ring creates an asymmetric pattern.
-
H-3: Doublet (d) at ~δ 6.2 ppm (shielded by alkyl group).
-
H-5: Doublet (d) at ~δ 6.4 ppm.
-
H-6: Doublet (d) or dd at ~δ 7.8 ppm (deshielded, adjacent to oxygen).
-
-
Coupling Constant:
should be ~5–6 Hz, characteristic of the cis-alkene in the pyranone ring.
B. Mass Spectrometry (EI/ESI)
-
Molecular Ion: [M]+ or [M+H]+ corresponding to the formula weight.
-
Fragmentation: The "Smoking Gun" is the loss of a methyl group (M-15) from the tert-butyl moiety, followed by the loss of isobutylene, which is mechanistically distinct from the fragmentation of linear alkyl chains.
C. Infrared Spectroscopy (FT-IR)
-
Carbonyl Stretch: Strong band at 1650–1660 cm⁻¹ . Note that this is lower than typical ketones (1715 cm⁻¹) due to conjugation with the pyran oxygen lone pair.
-
C-H Stretch: Strong aliphatic stretches at 2960 cm⁻¹ (t-butyl) contrasting with the aromatic/alkenic C-H stretches >3000 cm⁻¹.
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating the 2-tert-butyl scaffold against potential impurities (like uncyclized diketone or hydrolysis products).
Figure 1: Analytical decision tree ensuring differentiation from symmetric parent pyranones and acyclic precursors.
Stability & Storage Recommendations
Based on the oxidative potential of the pyranone ring and the lipophilicity of the tert-butyl group:
-
Oxidative Stability: The 2-tert-butyl group provides steric protection to the C-2/C-3 double bond, making this derivative more resistant to oxidative degradation than the parent 4H-pyran-4-one.
-
Hygroscopicity: Unlike Maltol, which is hygroscopic, the 2-tert-butyl derivative is hydrophobic. It remains free-flowing and stable at room temperature if kept in a desiccator.
-
Storage: Store in amber glass (to prevent potential photochemical dimerization, though less likely than with coumarins) at 4°C.
References
-
Synthesis & Photophysics of 4H-Pyran Derivatives Source: MDPI / Molecules Context: Validates the synthesis of tert-butyl substituted pyranones and their spectral shifts compared to methyl analogs. URL:[Link]
-
Antioxidant & Biological Activity of 4H-Pyran Scaffolds Source: NIH / PubMed Central Context: Establishes the biological relevance and stability profiles of 4H-pyran derivatives in physiological media. URL:[Link]
-
Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) Comparative Data Source: PubChem Context:[1] Source for physical property benchmarks (solubility, melting point) of the standard alternative. URL:[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-tert-butyl-4H-pyran-4-one
Executive Safety Assessment
2-tert-butyl-4H-pyran-4-one is a functionalized cyclic ketone/ether intermediate often utilized in the synthesis of pharmaceutical scaffolds and flavor/fragrance compounds (e.g., maltol derivatives). While specific toxicological data for this exact isomer is often limited in public databases, its structural analogs (pyranones, alkyl-phenols, and cyclic ethers) mandate a strict Irritant / Sensitizer handling protocol.[1]
Critical Hazard Profile:
-
Chemical Class: Cyclic Ketone / Ether.
-
Primary Risks: Severe eye irritation (Category 2A), skin irritation (Category 2), and respiratory tract irritation (STOT SE 3).[1]
-
Hidden Danger: As a ketone derivative, this compound can rapidly permeate or degrade standard laboratory nitrile gloves. Do not rely on thin nitrile for prolonged immersion. [2]
Technical Rationale: The "Why" Behind the PPE
To ensure safety, we must look at the chemical interaction between the solute and the protective material.
-
Glove Permeation Mechanics: The pyran-4-one ring system acts similarly to cyclic ketones. Standard disposable nitrile gloves (4-6 mil) offer excellent protection against aqueous solutions and aliphatics but have poor resistance to ketones , often showing breakthrough times of <15 minutes upon direct saturation.
-
Respiratory Dynamics: If the compound is a solid (common for tert-butylated pyranones), the dust is an irritant. If handled in solution (e.g., DCM, THF), the solvent dictates the respiratory protection, but the pyranone adds a sensitization risk.[1]
The PPE Matrix: Layered Defense System
This matrix is designed to provide redundancy. If one barrier fails, the next captures the hazard.
| Body Zone | Standard Operation (Incidental Contact) | High-Risk Operation (Spills / Synthesis Scale-up) | Technical Justification |
| Hand Protection | Double-Gloving: 1. Inner: Low-modulus Nitrile (4 mil)2. Outer: Nitrile (5-6 mil) | Laminate / Barrier Gloves: Silver Shield® or 4H® (EVOH/PE laminate) | Ketone functional groups swell nitrile. Laminate films provide >4-hour breakthrough protection against ketones and ethers. |
| Eye/Face | Chemical Splash Goggles (Indirect Vented) | Full-Face Respirator or Goggles + Face Shield | Safety glasses are insufficient due to the risk of liquid splash or fine dust migration causing severe conjunctivitis. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | Half-Mask Respirator: P100 (if solid dust)OV/P100 (if in solvent) | Engineering controls (hood) are primary.[1] Respirators are required only if working outside the hood or cleaning spills. |
| Body | Lab Coat (100% Cotton or Nomex) + Closed-toe shoes | Tyvek® Coveralls + Chemical Resistant Apron | Synthetic blends (polyester) can melt into skin if a flammable solvent ignites. |
Operational Protocol: The "Zero-Exposure" Workflow
This workflow is a self-validating system. You confirm the integrity of your PPE before the chemical leaves the container.
Phase 1: Pre-Experimental Verification
-
Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.
-
Solvent Check: If dissolving 2-tert-butyl-4H-pyran-4-one, verify the solvent's flash point. If using a volatile carrier (e.g., Diethyl Ether), ensure all static sources are grounded.[1]
-
Visual Barrier: Ensure the fume hood sash is at the certified working height.
Phase 2: Active Handling (Synthesis/Aliquot)
-
Donning: Put on inner gloves -> Lab coat -> Outer gloves (tucked over cuffs).
-
Transfer: Use a spatula or pipette. Never pour from a large drum directly.
-
The "15-Minute Rule": If any liquid splashes onto your outer nitrile glove, assume immediate breakthrough. Stop, doff the outer glove, wash the inner glove (if exposed), and re-glove.[1]
Phase 3: Decontamination & Disposal[1][3]
-
Solid Waste: Scoop solids into a wide-mouth jar. Do not sweep vigorously (creates dust).
-
Liquid Waste: Dispose of as Non-Halogenated Organic Waste (unless halogenated solvents are used).
-
Doffing Sequence:
Visualization: Decision Logic & Workflow
The following diagram illustrates the decision-making process for selecting PPE based on the physical state of the compound.
Caption: Logic flow for selecting appropriate controls based on the physical state of the pyranone derivative.
Emergency Response: Spill Scenario
In the event of a spill outside the fume hood:
-
Evacuate: Clear the immediate area of personnel.
-
Assess: If the spill is >100mL or >50g, call the HSE emergency line.
-
PPE Upgrade: Do not approach a significant spill with standard nitrile gloves. Don Silver Shield/Laminate gloves and a respirator with Organic Vapor (OV) cartridges.
-
Neutralize: Absorb liquids with vermiculite or sand. Do not use combustible materials (paper towels) for large liquid spills.
References
-
University of Pennsylvania, EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]
-
Kimberly-Clark Professional. (n.d.). Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: tert-Butyl Alcohol (Moiety Analysis). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
